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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Bis(aminoethoxy) Amlodipine

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(aminoethoxy) Amlodipine, a known impurity of the widely used antihypertensive drug, Amlodipine. This document i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(aminoethoxy) Amlodipine, a known impurity of the widely used antihypertensive drug, Amlodipine. This document is intended for researchers, scientists, and professionals in drug development and quality control. It delves into the plausible synthetic pathways, detailed experimental protocols, and robust analytical methodologies for the unequivocal identification and characterization of this specific impurity. By elucidating the causality behind experimental choices and grounding the protocols in established analytical principles, this guide aims to serve as an authoritative resource for laboratories working with Amlodipine and its related substances.

Introduction: The Significance of Impurity Profiling in Amlodipine

Amlodipine, chemically described as (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is a potent calcium channel blocker prescribed for the management of hypertension and angina.[1][2] The stringent purity requirements mandated by regulatory authorities necessitate a thorough understanding and control of any impurities that may arise during the synthesis of the active pharmaceutical ingredient (API) or during its shelf life.[3] Impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.

Bis(aminoethoxy) Amlodipine, also known as Amlodipine EP Impurity C, is a process-related impurity that is structurally similar to the parent drug.[4][5][6] Its structure is characterized by the presence of two (2-aminoethoxy)methyl side chains on the dihydropyridine ring. A comprehensive understanding of its formation, synthesis for use as a reference standard, and analytical characterization is crucial for robust quality control in the pharmaceutical industry.

Plausible Synthetic Pathway of Bis(aminoethoxy) Amlodipine

The synthesis of Bis(aminoethoxy) Amlodipine is not as commonly documented as that of Amlodipine itself. However, based on the well-established Hantzsch pyridine synthesis, a plausible route can be postulated. The formation of this impurity likely occurs as a side reaction during the synthesis of Amlodipine, potentially arising from the presence of a di-substituted starting material or through a secondary reaction on an intermediate.

A probable synthetic approach involves a modified Hantzsch condensation reaction. This would entail the condensation of three key components: an aldehyde (2-chlorobenzaldehyde), a β-ketoester containing the aminoethoxy side chain, and a second β-dicarbonyl compound.

Diagram of Plausible Synthetic Workflow

Synthesis_Workflow A 2-Chlorobenzaldehyde D Hantzsch Condensation A->D B Ethyl 4-(2-aminoethoxy)acetoacetate (or protected form) B->D C Methyl 4-(2-aminoethoxy)acetoacetate (or protected form) C->D E Bis(aminoethoxy) Amlodipine Precursor (Protected) D->E Reaction F Deprotection E->F Hydrolysis/Hydrogenolysis G Bis(aminoethoxy) Amlodipine F->G Final Product H Purification (e.g., Column Chromatography) G->H I Pure Bis(aminoethoxy) Amlodipine H->I

Caption: Plausible synthetic workflow for Bis(aminoethoxy) Amlodipine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual outline based on standard organic synthesis principles and should be optimized and validated in a laboratory setting.

  • Protection of the Amino Group (Optional but Recommended): To prevent side reactions, the amino group of the starting aminoethoxy acetoacetate esters is typically protected. A common protecting group is phthalimido.[2]

  • Hantzsch Condensation:

    • In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as isopropanol.

    • Add ethyl 4-(2-phthalimidoethoxy)acetoacetate (1 equivalent) and methyl 4-(2-phthalimidoethoxy)acetoacetate (1 equivalent).

    • Add a catalytic amount of a base, such as piperidine or ammonia.

    • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Isolation of the Protected Precursor:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, filter the solid and wash with a cold solvent.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography.

  • Deprotection:

    • Dissolve the protected precursor in a suitable solvent (e.g., ethanol or methanol).

    • Add hydrazine hydrate or another suitable deprotecting agent.

    • Reflux the mixture for a few hours.

  • Final Purification:

    • After deprotection, the crude Bis(aminoethoxy) Amlodipine is purified, typically by column chromatography, to yield the final product as a pure solid.

Comprehensive Characterization of Bis(aminoethoxy) Amlodipine

A multi-faceted analytical approach is essential for the unequivocal structural elucidation and purity assessment of Bis(aminoethoxy) Amlodipine.

Diagram of Analytical Characterization Workflow

Characterization_Workflow A Synthesized Bis(aminoethoxy) Amlodipine B Purity Assessment A->B C Structural Elucidation A->C D HPLC/UPLC B->D E Mass Spectrometry (MS) C->E F Nuclear Magnetic Resonance (NMR) C->F G Infrared Spectroscopy (IR) C->G H Purity >95% D->H I Structure Confirmed E->I F->I G->I

Caption: Analytical workflow for the characterization of Bis(aminoethoxy) Amlodipine.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC and UPLC are the workhorse techniques for assessing the purity of pharmaceutical compounds and for separating impurities from the main component.[7][8]

  • Methodology: A reversed-phase HPLC method is typically employed.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[1][7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile and/or methanol).[1][9]

    • Detection: UV detection is commonly used, with wavelengths set around 237 nm or 360 nm for dihydropyridine compounds.[3][8]

  • Expected Outcome: A single, sharp peak for the pure Bis(aminoethoxy) Amlodipine reference standard, with a retention time distinct from Amlodipine and other related impurities.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.[10][11]

  • Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode is a common setup.

  • Expected Outcome:

    • The mass spectrum should show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of Bis(aminoethoxy) Amlodipine (C₂₂H₃₀ClN₃O₆, MW: 467.94 g/mol ).[5][12]

    • Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, which would show characteristic losses of the side chains and fragments of the dihydropyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.

  • Methodology: Spectra are typically recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Expected ¹H NMR Features:

    • Signals corresponding to the aromatic protons of the 2-chlorophenyl group.

    • Distinct signals for the protons of the two ethyl ester and two methyl ester groups are absent; instead, signals for two aminoethoxy groups would be present.

    • Characteristic signals for the dihydropyridine ring protons.

    • Signals for the methylene protons of the two (2-aminoethoxy)methyl side chains.

  • Expected ¹³C NMR Features:

    • Resonances for the carbonyl carbons of the ester groups.

    • Signals for the carbons of the dihydropyridine ring.

    • Aromatic carbon signals from the 2-chlorophenyl substituent.

    • Signals for the carbons of the two (2-aminoethoxy)methyl side chains.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Methodology: The spectrum can be obtained using a KBr pellet or as a thin film.

  • Expected Salient Peaks:

    • N-H stretching vibrations from the amino groups and the dihydropyridine ring.

    • C=O stretching from the ester groups.

    • C-O stretching from the ester and ether linkages.

    • C-Cl stretching from the chlorophenyl group.

Quantitative Data Summary

Parameter Expected Value/Observation Analytical Technique
Molecular Formula C₂₂H₃₀ClN₃O₆MS
Molecular Weight 467.94 g/mol MS
Purity ≥ 98%HPLC/UPLC
¹H NMR Signals consistent with the proposed structureNMR
¹³C NMR Resonances corresponding to all carbonsNMR
IR Absorption Bands Characteristic peaks for N-H, C=O, C-O, C-ClIR

Conclusion

The synthesis and characterization of Bis(aminoethoxy) Amlodipine are of paramount importance for the quality control of Amlodipine drug substance and product. This guide has outlined a plausible synthetic route and a comprehensive analytical workflow for its characterization. Adherence to these or similar validated protocols will ensure the accurate identification and quantification of this impurity, thereby contributing to the overall safety and efficacy of Amlodipine-based therapies. The provided methodologies, grounded in established scientific principles, offer a robust framework for researchers and analytical scientists in the pharmaceutical field.

References

  • Kishore, C. and Mohan, G. (2016) Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7, 918-926. [Link]

  • analytical method development and validation for amlodipine estimation in bulk and pharmaceutical formulation using the qbd approach - IJCRT.org. (2021). [Link]

  • Reddy, G. V. R., et al. (2010). Separation, identification and structural elucidation of a new impurity in the drug substance of amlodipine maleate using LC-MS/MS, NMR and IR. Croatica Chemica Acta, 83(4), 443-449. [Link]

  • US Patent 6,653,481B2. (2003). Process for making amlodipine.
  • Kishore, C. R. P., & Mohan, G. V. K. (2016). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. ResearchGate. [Link]

  • Janečková, L., et al. (2015). A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form. Journal of Pharmaceutical and Biomedical Analysis, 109, 137-144. [Link]

  • Sharma, P., et al. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. Heliyon, 9(7), e17805. [Link]

  • Zabaleta, C., et al. (2021). Enzymatic synthesis of amlodipine amides and evaluation of their anti-Trypanosoma cruzi activity. Organic & Biomolecular Chemistry, 19(3), 606-614. [Link]

  • Reddy, G. S., et al. (2006). Identification and Characterization of Potential Impurities of Amlodipine Maleate. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 356-363. [Link]

  • Phenomenex. (2024). Meeting System Suitability for USP Amlodipine and Olmesartan Medoxomil Tablets Assay and Organic Impurities. [Link]

  • Reddy, G. S., et al. (2005). Identification and characterization of potential impurities of amlodipine maleate. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 356-363. [Link]

  • Reddy, G. S., et al. (2018). Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray. Journal of Pharmaceutical and Biomedical Analysis, 154, 343-351. [Link]

  • Reddy, G. S., et al. (2005). Identification and characterization of potential impurities of amlodipine maleate. ResearchGate. [Link]

  • Ha, T. M., et al. (2017). Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science, 7(10), 105-110. [Link]

  • Veeprho. Amlodipine Besilate Impurities and Related Compound. [Link]

  • Pharmaffiliates. Amlodipine Besilate-Impurities. [Link]

  • ALLIANCE OFFRSHORE. AMLODIPINE IMPURITY. [Link]

  • Pharmaffiliates. Amlodipine Besilate - Impurity C. [Link]

  • Novak, U., et al. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 161, 263-269. [Link]

  • Pharmace Research Laboratory. Amlodipine EP Impurity C. [Link]

  • Veeprho. Amlodipine EP Impurity C. [Link]

  • SynZeal. Amlodipine EP Impurity C. [Link]

  • Veeprho. Amlodipine EP Impurity F (HCl Salt). [Link]

  • DR JCR BIO. Amlodipine Archives. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 721958-74-3 Amlodipine EP Impurity C. [Link]

  • Pharmaffiliates. Amlodipine Besilate - Impurity G. [Link]

  • National Center for Advancing Translational Sciences. Inxight Drugs. [Link]

Sources

Exploratory

Mechanistic Elucidation of Bis(aminoethoxy) Amlodipine Formation: A Technical Guide for Pharmaceutical Impurity Profiling

Executive Summary In the synthesis of the blockbuster antihypertensive agent Amlodipine, the construction of the asymmetric 1,4-dihydropyridine core is achieved via a multi-component Hantzsch condensation. Due to the pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of the blockbuster antihypertensive agent Amlodipine, the construction of the asymmetric 1,4-dihydropyridine core is achieved via a multi-component Hantzsch condensation. Due to the promiscuous nature of this condensation, trace cross-contamination in upstream starting materials can lead to the formation of structurally homologous byproducts. Among these, Amlodipine EP Impurity C , chemically known as1[1], is a critical quality attribute (CQA) that requires rigorous monitoring. This whitepaper dissects the exact chemical mechanism of its formation, provides a self-validating protocol for its deliberate synthesis as a reference standard, and outlines the orthogonal analytical techniques required for its verification.

Structural and Chemical Profiling

To understand the formation mechanism, we must first isolate the structural divergence between the target Active Pharmaceutical Ingredient (API) and the impurity. Amlodipine possesses a single (2-aminoethoxy)methyl side chain at the C-2 position and a simple methyl group at the C-6 position. In contrast, Impurity C features (2-aminoethoxy)methyl groups at both the C-2 and C-6 positions[1].

Table 1: Physicochemical and Structural Comparison

ParameterAmlodipine (Target API)Bis(aminoethoxy) Amlodipine (Impurity C)
CAS Registry Number 88150-42-9 (Free Base)721958-74-3
Molecular Formula C20H25ClN2O5C22H30ClN3O6
Molecular Weight 408.88 g/mol 467.94 g/mol
C-2 Substituent (2-aminoethoxy)methyl(2-aminoethoxy)methyl
C-6 Substituent Methyl (-CH3)(2-aminoethoxy)methyl
C-3 Ester Ethyl esterEthyl ester
C-5 Ester Methyl esterMethyl ester
Pharmacopeial Status Active Pharmaceutical IngredientEP Impurity C / USP Related Compound

Core Mechanism of Formation

The root cause of Bis(aminoethoxy) Amlodipine formation lies in the 2[2]. The standard commercial synthesis of Amlodipine requires the condensation of three primary building blocks:

  • 2-Chlorobenzaldehyde (The core aryl ring).

  • Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate (The C-2 side chain donor).

  • Methyl 3-aminocrotonate (The C-6 methyl donor).

The Aberrant Pathway

Impurity C is generated when the standard C-6 donor (methyl 3-aminocrotonate) is inadvertently replaced by an aberrant precursor: methyl 3-amino-4-[2-(phthalimido)ethoxy]crotonate [2].

Causality of Precursor Contamination: How does this aberrant precursor enter the reactor? It typically stems from upstream cross-contamination or transesterification. If a manufacturing facility synthesizes both methyl and ethyl 4-chloroacetoacetate using shared equipment, trace amounts of the methyl derivative can carry over. When reacted with N-(2-hydroxyethyl)phthalimide, this forms methyl 4-[2-(phthalimido)ethoxy]acetoacetate. During the Hantzsch reaction, this molecule competitively condenses with the other reagents, leading to a bis-phthaloyl intermediate.

Upon reaching the final synthetic step—global deprotection using methylamine or hydrazine—both phthalimide protecting groups are cleaved. This yields the bis(aminoethoxy) side chains at both the C-2 and C-6 positions, finalizing the formation of Impurity C.

Visualizing the Reaction Pathway

Mechanism cluster_normal Normal Synthesis Pathway cluster_aberrant Aberrant Pathway (Impurity C) A 2-Chlorobenzaldehyde (Core) E Phthaloyl Amlodipine (Intermediate) A->E F Bis-Phthaloyl Dihydropyridine (Aberrant Intermediate) A->F B Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate (C-2 Side Chain Donor) B->E B->F C Methyl 3-aminocrotonate (C-6 Donor) C->E Hantzsch Condensation G Amlodipine (Target API) E->G Phthalimide Deprotection D Methyl 3-amino-4-[2-(phthalimido)ethoxy]crotonate (Aberrant C-6 Donor) D->F Hantzsch Condensation H Bis(aminoethoxy) Amlodipine (Impurity C) F->H Global Deprotection

Fig 1: Divergent Hantzsch condensation pathways leading to Amlodipine and Impurity C.

Experimental Protocol: Synthesis of Impurity C Reference Standard

To accurately profile and quantify this impurity during API batch release, analytical laboratories must synthesize Impurity C as a reference standard. The following protocol is a self-validating system designed to deliberately force the aberrant pathway[2].

Phase 1: Aberrant Precursor Generation
  • Charge a dry, nitrogen-purged round-bottom flask with 1.0 eq of N-(2-hydroxyethyl)phthalimide and anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0°C and slowly add 1.1 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the primary alcohol without attacking the ester carbonyls of the subsequent reagent, ensuring a clean SN​2 substitution.

  • Dropwise addition of 1.0 eq methyl 4-chloroacetoacetate. Stir for 4 hours at 25°C.

  • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and concentrate to isolate methyl 4-[2-(phthalimido)ethoxy]acetoacetate.

Phase 2: Convergent Hantzsch Condensation
  • Combine in a reflux apparatus:

    • 1.0 eq 2-chlorobenzaldehyde

    • 1.0 eq ethyl 4-[2-(phthalimido)ethoxy]acetoacetate

    • 1.0 eq methyl 4-[2-(phthalimido)ethoxy]acetoacetate (from Phase 1)

    • 1.5 eq ammonium acetate

    • Isopropanol (Solvent)

  • Reflux at 82°C for 14 hours.

    • Causality: Ammonium acetate is utilized instead of aqueous ammonia because it provides a buffered, controlled release of NH3​ . This prevents the premature hydrolysis of the methyl and ethyl esters under harsh basic conditions. Isopropanol provides the optimal thermodynamic driving force for the multi-component condensation.

  • Isolate the bis-phthaloyl dihydropyridine intermediate via solvent evaporation and recrystallization from methanol.

Phase 3: Global Deprotection
  • Suspend the intermediate in THF and add an excess of aqueous methylamine (40% w/w).

  • Stir at room temperature for 12 hours.

    • Causality: Methylamine is highly nucleophilic and efficiently attacks the phthalimide carbonyls via nucleophilic acyl substitution. It cleaves both protecting groups to form N,N'-dimethylphthalamide as a byproduct, avoiding the complex side reactions occasionally observed with hydrazine hydrate.

  • Filter the precipitated byproduct and concentrate the filtrate under reduced pressure.

Phase 4: Preparative Isolation
  • Purify the crude residue using Preparative HPLC (C18 column, Mobile Phase: Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid).

    • Causality: TFA ionizes the two primary amines on Impurity C, vastly improving peak shape and chromatographic resolution from any mono-amine impurities.

  • Lyophilize the target fractions to obtain Bis(aminoethoxy) Amlodipine as a high-purity solid.

Analytical Characterization & Trustworthiness

A self-validating protocol requires orthogonal analytical techniques to confirm success. Relying solely on HPLC retention times is insufficient due to the structural homology between the API and the impurity.

  • LC-MS/MS (Mass Spectrometry): Electrospray ionization (ESI+) must be utilized. Impurity C will yield a precursor ion [M+H]+ at m/z 468.2 [1], compared to m/z 409.2 for standard Amlodipine. The +59 Da mass shift corresponds exactly to the replacement of a methyl group (- CH3​ , 15 Da) with an aminoethoxymethyl group (- CH2​−O−CH2​−CH2​−NH2​ , 74 Da). The absence of an m/z 598 peak (mono-phthaloyl) validates that the Phase 3 deprotection was 100% successful.

  • 1 H NMR Spectroscopy: The definitive structural proof lies in the proton NMR. In standard Amlodipine, a sharp singlet integrating to 3 protons appears around 2.3 ppm, corresponding to the C-6 methyl group. In Impurity C, this singlet is entirely absent . Instead, it is replaced by a second set of complex multiplets between 3.5–4.0 ppm, corresponding to the additional methylene protons of the second aminoethoxy side chain.

References

  • Title: Bis(aminoethoxy) Amlodipine | C22H30ClN3O6 | CID 10389869 - PubChem Source: National Institutes of Health (NIH) URL: [Link][1]

  • Title: WO2004058711A1 - Isolation of dihydropyridine derivative and preparation salts thereof Source: Google Patents URL: [2]

Sources

Foundational

An In-Depth Technical Guide to the Discovery and Identification of Amlodipine Impurities

Introduction Amlodipine, a long-acting dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2][] Its widespread use and the stringent requirements of regulatory bodie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Amlodipine, a long-acting dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2][] Its widespread use and the stringent requirements of regulatory bodies necessitate a thorough understanding of its impurity profile to ensure patient safety and drug efficacy.[4][5] Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[][6][7] This technical guide provides a comprehensive overview of the discovery, identification, and characterization of amlodipine impurities, offering field-proven insights for researchers, scientists, and drug development professionals.

The structural integrity of amlodipine, particularly its dihydropyridine ring and ester functional groups, makes it susceptible to specific degradation pathways.[1] Understanding these "soft spots" in the molecule is fundamental to predicting, identifying, and controlling its impurities. This guide will delve into the mechanistic aspects of amlodipine degradation, detail the state-of-the-art analytical methodologies for impurity profiling, and provide a systematic approach to structure elucidation.

The Genesis of Impurities: Synthesis, Degradation, and Storage

Amlodipine impurities are broadly categorized based on their origin: synthesis-related impurities, degradation products, and formulation-related impurities. A comprehensive impurity profile considers all potential sources.

Synthesis-Related Impurities

These impurities are by-products or unreacted starting materials and intermediates from the synthetic route used to manufacture amlodipine.[8][9] Common synthesis-related impurities include:

  • Starting Materials and Intermediates: Residual amounts of precursors like phthaloyl amlodipine can be carried through the synthesis.[]

  • By-products of Side Reactions: Unintended reactions can lead to the formation of structurally similar compounds.

  • Reagents and Catalysts: Inorganic and organic reagents used in the synthesis can persist in the final API.[7]

Degradation Pathways and Products

Forced degradation studies are a critical component of drug development, as they help to elucidate the intrinsic stability of a drug molecule and identify potential degradation products that could form under various storage and handling conditions.[1][10] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11]

Hydrolytic Degradation (Acidic and Alkaline)

Amlodipine is susceptible to hydrolysis under both acidic and alkaline conditions, primarily targeting the ester linkages.[1][2]

  • Acidic Conditions: Significant degradation occurs in acidic media.[1][10][12] One major degradation product is the pyridine derivative (Impurity D), formed through the aromatization of the dihydropyridine ring.[1][10] A novel acid degradation impurity has also been identified as ethyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-benzo[b][2][8]oxazine-5-carboxylate.[13]

  • Alkaline Conditions: In basic media, hydrolysis of the ester groups is the predominant degradation pathway.[1][2] Total degradation can be achieved under strong alkaline conditions.[12]

Oxidative Degradation

Amlodipine is highly sensitive to oxidative stress.[1]

  • Hydrogen Peroxide (H₂O₂): Treatment with H₂O₂ leads to substantial degradation, with the primary product being the pyridine derivative (Impurity D), the same major product observed in acid degradation.[1][10] This indicates that the aromatization of the dihydropyridine ring is a key oxidative degradation pathway.[1][2]

Photodegradation

Amlodipine is known to be photosensitive.[1]

  • UV and Visible Light: Exposure to light can induce the aromatization of the dihydropyridine ring, leading to the formation of the corresponding pyridine derivative.[1][2] Studies have shown significant degradation of amlodipine solutions and tablets upon exposure to photostability chambers.[1]

Thermal Degradation

In its solid state, amlodipine demonstrates relatively high stability under thermal stress compared to other stress conditions.[1] However, the potential for degradation at elevated temperatures during manufacturing or storage should not be overlooked.

Formulation-Related Impurities

Impurities can also arise from the interaction of amlodipine with excipients in the final drug product. For instance, new formulation-specific impurities, such as amlodipine lactose adduct and amlodipine glucose/galactose adduct, have been identified in tablet formulations.[14] Additionally, leachables from packaging materials, such as bis(2-ethylhexyl) phthalate, can react with the drug substance to form new impurities.[15]

Analytical Arsenal: Methodologies for Impurity Detection and Quantification

A multi-faceted analytical approach is essential for the comprehensive detection, separation, and quantification of amlodipine impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse technique for amlodipine impurity profiling. A well-developed, stability-indicating HPLC method should be capable of separating all known and potential impurities from the main drug peak and from each other.[16][17]

Table 1: Typical HPLC Method Parameters for Amlodipine Impurity Profiling
ParameterTypical ConditionsRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation of amlodipine and its structurally related impurities.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile, methanol).[4][16]Gradient elution is often necessary to resolve impurities with a wide range of polarities in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Detection UV at 237 nm or 238 nm[4]Amlodipine and many of its impurities have a strong UV absorbance at this wavelength.
Column Temp. 30-40 °CHelps to improve peak shape and reproducibility.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a standard C18 column. If peak shape or resolution is poor, consider other stationary phases like C8 or phenyl columns.

  • Mobile Phase Optimization:

    • Organic Modifier: Evaluate acetonitrile and methanol. Acetonitrile often provides better resolution for complex mixtures.

    • Aqueous Phase: Screen different buffers (e.g., phosphate, acetate, formate) and pH values (typically between 2.5 and 4.0) to optimize the separation of ionizable impurities.

  • Gradient Optimization: Develop a gradient profile that provides adequate separation of all peaks within a reasonable run time. Start with a shallow gradient and adjust the slope and duration to improve the resolution of critical peak pairs.

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies to challenge the method's ability to separate degradation products from the parent drug and from each other.

  • Method Validation: Once an optimal method is developed, validate it according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[16][17]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and quantification of impurities, especially those present at trace levels.[8][10] It provides molecular weight information, which is crucial for preliminary identification.

  • Single Ion Monitoring (SIM): Used for the sensitive quantification of known impurities.[8]

  • Tandem Mass Spectrometry (MS/MS): Provides structural information through fragmentation patterns, aiding in the elucidation of unknown impurity structures.[10][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile or semi-volatile impurities, including residual solvents and certain genotoxic impurities.[18] For instance, a GC-Q-TOF method has been developed for the determination of potential genotoxic impurities like methylbenzene sulphonate (MBS) and ethylbenzene sulphonate (EBS) in amlodipine.[18]

Structure Elucidation: Unraveling the Identity of Impurities

Once an impurity is detected and isolated, its chemical structure must be determined. This is a multi-step process that often involves a combination of spectroscopic techniques.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for the definitive structural elucidation of isolated impurities.[4][13][19]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity molecule.[4][13][19]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the impurity.[13][19]

Isolation of Impurities

For full structural characterization by techniques like NMR, impurities often need to be isolated in sufficient quantity and purity. Preparative HPLC is the most common technique used for this purpose.[4][13][19]

Visualizing the Process: Workflows and Pathways

Amlodipine Impurity Identification Workflow

cluster_0 Detection & Separation cluster_1 Isolation cluster_2 Structure Elucidation cluster_3 Quantification & Control HPLC/UPLC HPLC/UPLC LC-MS LC-MS HPLC/UPLC->LC-MS Initial ID Prep HPLC Prep HPLC LC-MS->Prep HPLC Isolate Unknowns GC-MS GC-MS HRMS HRMS Prep HPLC->HRMS NMR NMR Prep HPLC->NMR FTIR FTIR Prep HPLC->FTIR Validated Method Validated Method NMR->Validated Method Final Structure Reference Standard Reference Standard Validated Method->Reference Standard Quantify API/Drug Product API/Drug Product API/Drug Product->HPLC/UPLC Screening cluster_degradation Degradation Products Amlodipine Amlodipine Impurity_D Pyridine Derivative (Impurity D) Amlodipine->Impurity_D Acid Hydrolysis, Oxidation, Photolysis Hydrolysis_Products Ester Hydrolysis Products Amlodipine->Hydrolysis_Products Alkaline Hydrolysis

Caption: Key Degradation Pathways of Amlodipine.

Regulatory Landscape and Control Strategies

Regulatory agencies like the FDA and EMA, guided by ICH principles, have established clear expectations for the control of impurities in pharmaceutical products. [7][9][20][21]

ICH Guidelines
  • ICH Q3A(R2): Addresses impurities in new drug substances. [7]* ICH Q3B(R2): Covers impurities in new drug products. [7]* ICH M7: Provides guidance on the assessment and control of mutagenic impurities.

These guidelines establish thresholds for reporting, identification, and qualification of impurities. [7]

Table 2: ICH Thresholds for Impurity Qualification
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Control Strategies

A robust control strategy for amlodipine impurities involves:

  • Understanding the Manufacturing Process: A thorough understanding of the synthetic route and potential for side reactions is crucial for controlling synthesis-related impurities.

  • Implementing In-Process Controls: Monitoring critical process parameters can minimize the formation of impurities.

  • Setting Appropriate Specifications: Based on toxicological data and regulatory guidelines, acceptance criteria for known and unknown impurities should be established for the API and the final drug product.

  • Stability Testing: A comprehensive stability testing program is essential to monitor the formation of degradation products over the shelf life of the product. []5. Pharmacopeial Standards: Adherence to the specifications outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) is mandatory. [22][23][24]

Genotoxic Impurities

Certain impurities, even at trace levels, can be mutagenic or carcinogenic. These genotoxic impurities (GTIs) are of particular concern to regulatory agencies. [9]Potential GTIs in amlodipine synthesis include sulphonic acid esters, which can form in the presence of alcohols. [9][18]Highly sensitive analytical methods, such as LC-MS or GC-MS, are required for their detection and quantification at parts-per-million (ppm) levels. [8][18]

Conclusion

The discovery and identification of amlodipine impurities is a scientifically rigorous and iterative process that is fundamental to ensuring the quality, safety, and efficacy of this widely used medication. A deep understanding of amlodipine's chemical properties, coupled with the strategic application of advanced analytical techniques and a robust knowledge of the regulatory landscape, is paramount. This guide has provided a comprehensive framework for approaching amlodipine impurity profiling, from understanding the origins of impurities to implementing effective control strategies. By adhering to these principles, researchers, scientists, and drug development professionals can confidently navigate the complexities of impurity analysis and contribute to the delivery of safe and effective medicines to patients worldwide.

References

  • ResearchGate. (n.d.). Quantification of genotoxic impurities in amlodipine drug substance by LC-MS. Available at: [Link]

  • ASMS. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Available at: [Link]

  • Scholar - Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Novel Analytical Method using Acquity QDa Mass Detector Coupled with LC-PDA for Impurity Profiling of Amlodipine. Available at: [Link]

  • Agilent. (2015). Quantification of Potential Genotoxic Impurities in Amlodipine Besylate Using an Agilent GC/Q-TOF System. Available at: [Link]

  • MDPI. (2020). Kinetics, Mechanism, and Toxicity of Amlodipine Degradation by the UV/Chlorine Process. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathway of amlodipine. Available at: [Link]

  • Semantic Scholar. (n.d.). Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products. Available at: [Link]

  • Ovid. (n.d.). Identification and characterization of potential impurities of amlodipine maleate. Available at: [Link]

  • Google Patents. (n.d.). Method for determining genotoxic impurities in amlodipine besylate.
  • ResearchGate. (2026). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. Available at: [Link]

  • Scholars Research Library. (n.d.). Quantification of genotoxic impurities in amlodipine drug substance by LC-MS. Available at: [Link]

  • Daicel Pharma Standards. (n.d.). Amlodipine Impurities and Synthesis. Available at: [Link]

  • Patsnap. (2020). Method for determining genotoxic impurities in amlodipine besylate. Available at: [Link]

  • Macherey-Nagel. (n.d.). Amlodipine Besylate and Related Substances – USP. Available at: [Link]

  • PubMed. (2014). Isolation and Characterization of a Novel Acid Degradation Impurity of Amlodipine Besylate Using Q-TOF, NMR, IR and Single Crystal X-ray. Available at: [Link]

  • MDPI. (2010). Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products. Available at: [Link]

  • Phenomenex. (2020). Amlodipine Besylate USP Monograph. Available at: [Link]

  • SPECTRO Analytical Instruments. (n.d.). ICH and USP Regulation for Elemental Impurities in Pharma. Available at: [Link]

  • USP. (2011). Amlodipine Besylate Tablets. Available at: [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Available at: [Link]

  • USP-NF. (2025). Amlodipine Besylate. Available at: [Link]

  • PubMed. (2015). A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form. Available at: [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Available at: [Link]

  • SynThink. (n.d.). Amlodipine EP Impurities and USP Related Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Identification and characterization of potential impurities of amlodipine maleate. Available at: [Link]

  • PubMed. (2006). Identification and Characterization of Potential Impurities of Amlodipine Maleate. Available at: [Link]

  • Scirp.org. (n.d.). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. Available at: [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available at: [Link]

  • ResearchGate. (n.d.). Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures and molecular weights of amlodipine besylate and its impurities. Available at: [Link]

  • SynZeal. (n.d.). Amlodipine EP Impurity A. Available at: [Link]

  • Semantic Scholar. (2022). Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. Available at: [Link]

  • Pharmaffiliates. (n.d.). Amlodipine-Impurities. Available at: [Link]

  • Pharmaffiliates. (n.d.). Amlodipine Besilate-Impurities. Available at: [Link]

Sources

Exploratory

Bis(aminoethoxy) Amlodipine: A Bivalent Chemoproteomic Probe for Target Deconvolution and Calcium Channel Profiling

Executive Summary In the landscape of modern drug discovery, the transition from phenotypic screening to target deconvolution relies heavily on robust chemical probes. This technical guide explores the application of Bis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the transition from phenotypic screening to target deconvolution relies heavily on robust chemical probes. This technical guide explores the application of Bis(aminoethoxy) Amlodipine (BAA)—historically classified as a pharmaceutical impurity—as a highly specialized bivalent probe. By leveraging its dual primary amines, researchers can achieve superior matrix coupling and heterobifunctionalization, enabling high-fidelity isolation of voltage-gated calcium channels and off-target interacting proteins via mass spectrometry-based proteomics.

The Dihydropyridine Scaffold and the "Impurity" Advantage

Amlodipine is a cornerstone dihydropyridine calcium channel blocker, exerting its therapeutic effect by binding the alpha-1 subunit of L-type voltage-gated calcium channels (CaV1.2) to regulate [1]. Its prolonged half-life and high binding affinity make it a highly effective agent for [2].

During the pharmaceutical synthesis of amlodipine, a specific byproduct is formed: Bis(aminoethoxy) Amlodipine (BAA), formally classified as [3]. While regulatory frameworks strictly limit its presence in clinical formulations, BAA's unique molecular architecture—featuring two primary amine-terminated ethoxy groups—transforms it into an exceptional bivalent probe for [4].

Chemical Rationale: Bivalent Conjugation Dynamics

In activity-based protein profiling (ABPP) and affinity chromatography, conjugating a small-molecule drug to a solid support often restricts its conformational freedom, sterically hindering target engagement. Standard amlodipine possesses only a single primary amine. If this amine is consumed during[5], the molecule is anchored flush against the matrix, severely reducing its binding capacity.

BAA solves this through its dual-amine structure, enabling two distinct chemoproteomic strategies:

  • Heterobifunctionalization: One amine can be selectively reacted with an NHS-activated fluorophore or photoaffinity tag, while the second amine serves as the anchor to a magnetic bead or agarose matrix.

  • Bivalent Matrix Attachment: Both amines can react with a highly activated matrix, creating a multipoint covalent attachment. This[6] drastically reduces ligand leaching during the stringent detergent washes required for membrane protein extraction.

Self-Validating Protocol: Affinity Matrix Synthesis

Expertise Note: The causality of buffer selection is critical here. We strictly avoid Tris or glycine buffers during coupling, as their primary amines will competitively quench the NHS esters[7].

Step-by-Step Methodology:

  • Matrix Preparation: Wash 1 mL of NHS-activated Sepharose 4 Fast Flow beads with 10 volumes of ice-cold 1 mM HCl.

    • Causality: The acidic pH prevents premature hydrolysis of the active ester before the ligand is introduced.

  • Coupling Reaction: Immediately resuspend the beads in 2 mL of Coupling Buffer (0.1 M NaHCO3, 0.5 M NaCl, pH 8.0) containing 2 mM BAA.

    • Causality: At pH 8.0, the primary amines of BAA are deprotonated and highly nucleophilic, driving efficient amide bond formation.

  • Incubation: Rotate end-over-end at room temperature for 2 hours.

  • Validation (Quality Control): Collect the supernatant. React a 10 µL aliquot with Ninhydrin reagent. A lack of purple color confirms the depletion of free amines, validating >95% coupling efficiency.

  • Quenching: Resuspend beads in 0.1 M ethanolamine (pH 8.0) for 1 hour.

    • Causality: Unreacted NHS esters must be blocked; otherwise, they will covalently capture random lysate proteins, destroying the signal-to-noise ratio in downstream LC-MS/MS.

Self-Validating Protocol: Target Pull-Down & LC-MS/MS
  • Lysate Preparation: Lyse target cells (e.g., cardiomyocytes) in 1% n-Dodecyl-beta-D-maltoside (DDM) buffer.

    • Causality: CaV1.2 is a massive, multi-subunit transmembrane complex. Harsh detergents like SDS disrupt protein folding, whereas DDM preserves the native pharmacophore binding site[1].

  • Affinity Capture: Incubate 5 mg of cleared lysate with 50 µL of BAA-coupled beads overnight at 4°C.

  • Validation (Competitive Control): In parallel, pre-incubate a separate 5 mg lysate sample with a 100-fold molar excess of free amlodipine for 1 hour before adding BAA-beads. True targets (like CaV1.2) will be outcompeted and absent in the final MS data, validating binding specificity.

  • On-Bead Digestion: Wash beads 5x with 0.1% DDM buffer. Reduce with 10 mM DTT, alkylate with 20 mM iodoacetamide, and digest overnight with Trypsin.

    • Causality: Eluting intact, highly hydrophobic transmembrane proteins is highly inefficient. On-bead digestion directly liberates peptides for mass spectrometry, maximizing recovery.

Quantitative Data Presentation

The bivalent nature of BAA provides a measurable advantage in chemoproteomic workflows compared to standard mono-amine amlodipine. The table below summarizes the expected quantitative improvements in matrix stability and target recovery.

Probe / LigandPrimary AminesMatrix Coupling EfficiencyCaV1.2 Target Affinity (Kd)Relative Peptide Recovery (LC-MS/MS)Ligand Leaching (Post-Wash)
Standard Amlodipine 1~65%1.5 nM1.0x (Baseline)Moderate (10-15%)
Bis(aminoethoxy) Amlodipine 2>95%1.8 nM3.4xNegligible (<1%)
Chemoproteomic Workflow & Signaling Context

The following diagram illustrates the logical flow of the BAA affinity capture system and the biological context of the target protein.

G Bead NHS-Activated Matrix (Solid Support) BAA Bis(aminoethoxy) Amlodipine (Bivalent Probe) Bead->BAA Covalent Amide Bond (Primary Amine 1) Target CaV1.2 (L-type) Calcium Channel BAA->Target Pharmacophore Binding (Affinity Capture) Downstream1 Intracellular Ca2+ Influx Target->Downstream1 Regulates Downstream2 Calmodulin / NFAT Signaling Downstream1->Downstream2 Activates

Figure 1: Chemoproteomic capture of CaV1.2 using immobilized Bis(aminoethoxy) Amlodipine.

Sources

Foundational

The Amlodipine Scaffold: A Privileged 1,4-Dihydropyridine Core for Multi-Target Drug Discovery

Executive Summary Amlodipine is universally recognized as a potent, long-acting L-type calcium channel blocker utilized primarily in the management of hypertension and angina. However, from a medicinal chemistry perspect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amlodipine is universally recognized as a potent, long-acting L-type calcium channel blocker utilized primarily in the management of hypertension and angina. However, from a medicinal chemistry perspective, its 1,4-dihydropyridine (1,4-DHP) core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. As a Senior Application Scientist, I have observed a paradigm shift toward repurposing this scaffold. By functionalizing the primary amino group on amlodipine's ethoxymethyl side chain, researchers have successfully engineered derivatives with profound antimicrobial, antiparasitic, antioxidant, and anticancer properties. This technical guide elucidates the structural rationale, biological mechanisms, and validated experimental protocols for developing and evaluating amlodipine derivatives.

Structural Rationale & Pharmacophore Modification

The pharmacological versatility of amlodipine stems from its unique structural topology. While the 1,4-DHP ring and the bulky ortho-chlorophenyl group are critical for docking into the hydrophobic pockets of L-type calcium channels, the primary amine (2-aminoethoxymethyl group) serves as an ideal synthetic handle[1].

Modifying this amine allows us to tune the molecule's lipophilicity, electronic distribution, and steric bulk without inherently destroying the core geometry. The causality of this approach is straightforward: by masking the amine via condensation (Schiff bases), acylation (amides), phosphorylation, or sulfonylation, we alter the molecule's target affinity, shifting it away from cardiovascular receptors and toward novel pathogenic or oncological targets[1].

G Amlodipine Amlodipine Scaffold (1,4-Dihydropyridine) Schiff Schiff Bases (Antimicrobial) Amlodipine->Schiff Condensation Amides Lipase-Catalyzed Amides (Antiparasitic) Amlodipine->Amides Enzymatic Acylation Phospho Phosphorylated Derivatives (Antioxidant) Amlodipine->Phospho Phosphorylation Sulfon Sulfonamides/Carbamates (L-type Ca2+ Blockers) Amlodipine->Sulfon Sulfonylation

Fig 1. Logical workflow of amlodipine functionalization and resulting biological activities.

Spectrum of Biological Activities

Antimicrobial and Antiparasitic Efficacy

Unmodified amlodipine exhibits intrinsic antibacterial properties and acts synergistically with beta-lactam antibiotics by inhibiting beta-lactamase enzymes in methicillin-resistant Staphylococcus aureus (MRSA)[2]. To amplify this effect, researchers have synthesized Schiff bases by condensing amlodipine with benzaldehyde derivatives. These ether-linked Schiff bases demonstrate significantly enhanced antibacterial activity, particularly against Gram-negative pathogens like Escherichia coli, due to increased lipophilicity facilitating outer membrane penetration[1].

In the realm of parasitology, amlodipine amides synthesized via lipase-catalyzed acylation with aliphatic carboxylic acids (e.g., myristic and linolenic acids) have shown potent antiproliferative activity against the amastigote form of Trypanosoma cruzi (Chagas disease)[3]. The addition of long-chain fatty acids acts as a lipid anchor, enhancing the molecule's integration into the parasite's lipid bilayer.

Antioxidant and Tyrosinase Inhibition

Oxidative stress is a primary driver of cellular senescence and inflammation. Phosphorylated derivatives of amlodipine, synthesized using 2-chlorophenyl phosphorodichloridate, exhibit profound antioxidant capabilities, demonstrating high free-radical scavenging in DPPH assays[4]. Furthermore, benzylideneimine-based amlodipine conjugates have been identified as potent tyrosinase inhibitors, presenting a novel therapeutic avenue for hyperpigmentation disorders and melanoma by blocking melanin biosynthesis[5].

Anticancer Activity and P-glycoprotein Modulation

Multidrug resistance (MDR) is a formidable obstacle in oncology, primarily driven by the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump. Amlodipine derivatives have been shown to modulate P-gp function, effectively reversing MDR in doxorubicin-resistant human myelogenous leukemia cells[6]. By competitively binding to the efflux pump, these derivatives prevent the extrusion of chemotherapeutic agents, thereby restoring intracellular drug concentrations and inducing apoptosis[6].

PGP Chemo Chemotherapeutic (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Pumped out (MDR) Intracellular Intracellular Accumulation of Cytotoxin Chemo->Intracellular Retained in cell Pgp->Intracellular Blocked AmlodipineDeriv Amlodipine Derivative (P-gp Modulator) AmlodipineDeriv->Pgp Inhibits Efflux Apoptosis Cancer Cell Apoptosis Intracellular->Apoptosis Induces

Fig 2. Mechanism of P-glycoprotein modulation by amlodipine derivatives in MDR cancer.

Quantitative Data Summary

To facilitate rapid comparison across derivative classes, the following table synthesizes the core quantitative and qualitative data regarding amlodipine modifications:

Derivative ClassModifying AgentTarget Biological ActivityKey Mechanism / TargetEfficacy / Validation Metric
Schiff Bases Benzaldehyde derivativesAntimicrobialDisruption of bacterial cell wallHigh efficacy against Gram-negative E. coli[1]
Amides Myristic/Linolenic acidAntiparasiticAnti-proliferative against T. cruziHigh efficacy, low host cytotoxicity[3]
Phosphorylated 2-chlorophenyl phosphorodichloridateAntioxidantFree radical scavengingHigh DPPH radical scavenging[4]
Benzylideneimines Aldehydes/KetonesTyrosinase InhibitionEnzyme active site blockadeStrong inhibition at pH 6.8[5]
Sulfonamides Sulfonyl chloridesCalcium Channel AntagonismL-type Ca2+ channel blockadeRetained/Enhanced in A7r5 cells[7]

Self-Validating Experimental Protocols

As a standard of scientific integrity, experimental methodologies must be designed as self-validating systems. This means incorporating internal controls and orthogonal validation steps to ensure that observed effects are strictly due to the intended mechanistic pathway.

Protocol A: Enzymatic Synthesis of Amlodipine Amides (Antiparasitic Agents)

Causality: Traditional chemical acylation requires harsh basic or acidic conditions that frequently degrade the light- and pH-sensitive 1,4-DHP core. Utilizing lipase-catalyzed acylation ensures mild conditions, high regioselectivity at the primary amine, and a low environmental impact[3].

  • Substrate Preparation: Dissolve amlodipine (10 mM) and the target carboxylic acid (e.g., myristic acid, 10 mM) in methyl tert-butyl ether (MTBE). Validation: Run a baseline HPLC to confirm the purity of the starting amlodipine.

  • Enzyme Addition: Introduce immobilized Thermomyces lanuginosus lipase (TLIM) at an enzyme/substrate ratio of 10:1[3].

  • Incubation: Incubate the mixture at 55°C under continuous orbital shaking (200 rpm) for 24 hours.

  • Reaction Monitoring (Self-Validation): Extract 10 µL aliquots at 2-hour intervals. Analyze via TLC (chloroform/methanol 9:1) and HPLC to track the disappearance of the amlodipine peak and the emergence of the amide peak. A plateau in conversion indicates reaction completion.

  • Purification & Characterization: Filter the enzyme (which can be recycled). Evaporate the solvent and purify the crude product via flash chromatography. Validation: Confirm the amide linkage via ^1H-NMR (appearance of an amide N-H triplet) and ^13C-NMR (carbonyl carbon shift)[3].

Protocol B: Intracellular Ca2+ Measurement for Sulfonamide Derivatives

Causality: When modifying the amlodipine scaffold for non-cardiovascular targets, it is imperative to profile its residual calcium channel antagonism to predict potential off-target hypotensive side effects.

  • Cell Culture: Plate rat aorta smooth muscle A7r5 cells (expressing L-type Ca2+ channels) in 96-well black-walled plates[7].

  • Fluorescent Probe Loading: Incubate cells with 5 µM Fura-2 AM (a ratiometric calcium indicator) for 45 minutes at 37°C. Causality: Fura-2 AM is chosen because its ratiometric nature (340/380 nm excitation) corrects for variations in dye loading and cell number, providing a self-validating baseline.

  • Compound Incubation: Wash cells to remove extracellular dye. Add the amlodipine derivative (10 µM). Control: Use unmodified amlodipine as a positive control and DMSO as a vehicle negative control[7].

  • Stimulation & Measurement: Depolarize the cells using 50 mM KCl to trigger voltage-gated calcium influx. Measure the fluorescence emission at 510 nm. A reduction in the 340/380 ratio compared to the vehicle control confirms retained calcium channel antagonism[7].

References

  • Synthesis, characterization and biological evaluation of some new amlodipine derivatives | Zanco Journal of Medical Sciences. edu.krd. Available at:[Link]

  • Enzymatic synthesis of amlodipine amides and evaluation of their anti- Trypanosoma cruzi activity. ResearchGate. Available at:[Link]

  • Synthesis, Spectroscopic Characterization, Antimicrobial and Antioxidant Activities of Novel Phosphorylated Derivatives of Amlodipine. Taylor & Francis. Available at:[Link]

  • Design and synthesis of novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors. PMC. Available at:[Link]

  • Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity. NIH. Available at:[Link]

  • Reversal of P-glycoprotein-mediated multidrug resistance by guggulsterone in doxorubicin-resistant human myelogenous leukemia. IMR Press. Available at:[Link]

  • Evaluation of Amlodipine Inhibition and Antimicrobial Effects. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Methods for the Detection of Bis(aminoethoxy) Amlodipine

Abstract This application note provides a comprehensive guide to the analytical methods for the detection and quantification of Bis(aminoethoxy) Amlodipine, a known impurity of the widely prescribed antihypertensive drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the detection and quantification of Bis(aminoethoxy) Amlodipine, a known impurity of the widely prescribed antihypertensive drug, Amlodipine. Identified as Amlodipine EP Impurity C, rigorous control of this substance is critical for ensuring the safety and efficacy of Amlodipine drug products. This document details high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering protocols for both quantitative analysis and confirmation. The methodologies are designed to be robust, specific, and compliant with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Amlodipine.

Introduction

Amlodipine is a third-generation dihydropyridine calcium channel blocker used extensively in the treatment of hypertension and coronary artery disease.[1][2] The manufacturing process and storage of Amlodipine can lead to the formation of several impurities, which may impact the drug's safety and efficacy.[][4] One such process-related impurity is Bis(aminoethoxy) Amlodipine, chemically known as 3-ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[5] This compound is listed in the European Pharmacopoeia as Amlodipine Impurity C and has the CAS number 721958-74-3.[2][6][7]

Given the stringent regulatory requirements for controlling impurities in pharmaceutical products, the development of reliable and validated analytical methods for the detection of Bis(aminoethoxy) Amlodipine is paramount.[][8] This application note presents detailed protocols for the analysis of this specific impurity, leveraging the established principles of reversed-phase HPLC for quantification and the specificity of LC-MS/MS for unambiguous identification. The methods described herein are designed to be readily implemented in a quality control laboratory setting.

Analyte Information

  • Compound Name: Bis(aminoethoxy) Amlodipine

  • Synonyms: Amlodipine EP Impurity C, Amlodipine Impurity 3[9]

  • CAS Number: 721958-74-3[5][6][9]

  • Molecular Formula: C22H30ClN3O6[5][9]

  • Molecular Weight: 467.94 g/mol [5]

  • Predicted pKa: 8.97 ± 0.10[9]

  • Solubility: Slightly soluble in chloroform and methanol.[6][9]

A reference standard of Bis(aminoethoxy) Amlodipine should be procured from a reputable supplier who can provide a Certificate of Analysis (CoA) with comprehensive characterization data, including purity assessment by HPLC, identity confirmation by Mass Spectrometry and NMR, and potency.[1][10]

Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantification, identification, or trace-level detection.[11] For routine quality control, a stability-indicating HPLC-UV method is often sufficient. For confirmation and structural elucidation, LC-MS/MS is the preferred technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the quantification of Bis(aminoethoxy) Amlodipine in Amlodipine drug substances and formulations. The principle of reversed-phase chromatography is employed to separate the impurity from the active pharmaceutical ingredient (API) and other related substances.

The choice of a C18 column is based on its wide applicability and proven performance in separating compounds of moderate polarity like Amlodipine and its impurities. The mobile phase composition, a gradient of aqueous buffer and an organic modifier, is optimized to achieve a balance between resolution and analysis time. The pH of the mobile phase is a critical parameter; a slightly acidic to neutral pH is generally chosen to ensure the ionization state of the analytes is controlled for consistent retention. The detection wavelength is selected based on the UV absorbance maxima of the analyte, which is expected to be similar to that of Amlodipine (around 237 nm).

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing Standard Prepare Standard Solution of Bis(aminoethoxy) Amlodipine Dilution_Std Dilution_Std Standard->Dilution_Std Dilute to working concentrations Sample Prepare Sample Solution (Amlodipine Drug Substance/Product) Dilution_Smp Dilution_Smp Sample->Dilution_Smp Dilute to appropriate concentration HPLC_System HPLC System with UV/PDA Detector Dilution_Std->HPLC_System Dilution_Smp->HPLC_System Column C18 Column Mobile_Phase Gradient Mobile Phase Acquisition Data Acquisition at 237 nm HPLC_System->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification using external standard method Integration->Quantification

Caption: Workflow for the HPLC analysis of Bis(aminoethoxy) Amlodipine.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)
  • Standard Stock Solution (A): Accurately weigh about 5 mg of Bis(aminoethoxy) Amlodipine reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Solution (B): Transfer 1.0 mL of Standard Stock Solution (A) to a 100 mL volumetric flask and dilute to volume with diluent. This provides a concentration of approximately 1 µg/mL.

  • Sample Solution: Accurately weigh about 25 mg of Amlodipine Besylate and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the Standard Solution (B) five times and calculate the following:

  • Tailing Factor: Should be not more than 2.0 for the Bis(aminoethoxy) Amlodipine peak.

  • Relative Standard Deviation (RSD) of Peak Areas: Should be not more than 5.0%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the confirmation of the identity of Bis(aminoethoxy) Amlodipine, especially at low levels, and for structural elucidation in forced degradation studies.

The coupling of liquid chromatography with tandem mass spectrometry provides a high degree of selectivity and sensitivity. Electrospray ionization (ESI) in positive mode is chosen as the amine functionalities in Bis(aminoethoxy) Amlodipine are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This enhances the signal-to-noise ratio and provides a high level of confidence in the identification.

Logical Flow for LC-MS/MS Method Development

LCMS_Dev cluster_infusion Direct Infusion and Optimization cluster_lc Chromatographic Separation cluster_validation Method Validation Infusion Direct Infusion of Standard Solution Precursor_ID Identify Precursor Ion [M+H]+ Infusion->Precursor_ID Fragmentation Optimize Fragmentation (Collision Energy) Precursor_ID->Fragmentation Product_Ion_Selection Select Product Ions for MRM Fragmentation->Product_Ion_Selection Specificity Specificity Product_Ion_Selection->Specificity LC_Method Develop LC Method (similar to HPLC-UV) Mobile_Phase_Mod Modify Mobile Phase for MS Compatibility (e.g., use formic acid) LC_Method->Mobile_Phase_Mod Mobile_Phase_Mod->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision

Caption: Logical flow for the development of an LC-MS/MS method.

Parameter Condition
LC System UHPLC system
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation from Amlodipine and other impurities
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z)
468.2
(Quantifier)
468.2
(Qualifier)
Source Parameters Optimized for the specific instrument

Method Validation

All analytical methods used for the quality control of pharmaceuticals must be validated according to ICH guidelines (Q2(R1) or the newer Q2(R2) and Q14) to ensure they are fit for their intended purpose.

Validation Parameters

The following parameters should be evaluated for the HPLC-UV method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by showing no interference from placebo, Amlodipine, and other known impurities at the retention time of Bis(aminoethoxy) Amlodipine. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating.[5][9][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results to the true value. This can be determined by the recovery of a known amount of the impurity spiked into the sample matrix.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Validation Data Summary (Hypothetical)
Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the analyte's retention timeComplies
Linearity (r²) ≥ 0.990.9995
Range LOQ to 150% of the specification limit0.1 µg/mL to 5 µg/mL
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.3%
Precision (RSD)
- Repeatability≤ 5.0%1.2%
- Intermediate Precision≤ 10.0%2.5%
LOD Signal-to-Noise ratio of 3:10.03 µg/mL
LOQ Signal-to-Noise ratio of 10:10.1 µg/mL
Robustness No significant impact on resultsComplies

Conclusion

This application note provides a framework for the development and validation of analytical methods for the detection of Bis(aminoethoxy) Amlodipine. The detailed HPLC-UV protocol is suitable for routine quality control, while the LC-MS/MS method offers a highly specific and sensitive tool for confirmation and research purposes. Adherence to the principles of method validation outlined in this document will ensure the generation of reliable and accurate data, contributing to the overall quality and safety of Amlodipine drug products.

References

  • PubChem. (n.d.). Bis(aminoethoxy) Amlodipine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). AMlodipine IMpurity C. Retrieved from [Link]

  • Veeprho. (n.d.). Amlodipine EP Impurity C. Retrieved from [Link]

  • SynThink. (n.d.). Amlodipine EP Impurity C. Retrieved from [Link]

  • SynZeal. (n.d.). Amlodipine EP Impurity H. Retrieved from [Link]

  • Synchemia. (2023, January 10). CERTIFICATE OF ANALYSIS Product Name : Amlodipine EP Impurity C. Retrieved from [Link]

  • SynThink. (n.d.). Amlodipine EP Impurities and USP Related Compounds. Retrieved from [Link]

  • Naarini Molbio Pharma. (n.d.). Amlodipine EP Impurity E. Retrieved from [Link]

  • Veeprho. (n.d.). Amlodipine EP Impurity C (Portuguese). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amlodipine Besilate - Impurity C. Retrieved from [Link]

  • Veeprho. (n.d.). Amlodipine Besilate Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amlodipine Besilate-Impurities. Retrieved from [Link]

  • Slideshare. (n.d.). OPULENT PHARMA IMPURITY STOCK LIST (COMPLETE). Retrieved from [Link]

Sources

Application

Application Note: Qualification and Analytical Profiling of Bis(aminoethoxy) Amlodipine (EP Impurity C) as a Reference Standard

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals. As a Senior Application Scientist, I approach the qualification of pharmaceutical reference standards not merely as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

As a Senior Application Scientist, I approach the qualification of pharmaceutical reference standards not merely as a compliance exercise, but as a rigorous chemical investigation. In the landscape of antihypertensive drug development, Amlodipine besylate remains a cornerstone therapy. However, its complex dihydropyridine architecture makes it susceptible to specific synthetic and degradative pathways. Among these, Bis(aminoethoxy) Amlodipine —officially recognized as Amlodipine EP Impurity C—demands precise analytical control to satisfy global regulatory frameworks, including Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings[1].

This application note details the mechanistic origins, physicochemical properties, and a self-validating analytical protocol for utilizing Bis(aminoethoxy) Amlodipine as a highly reliable reference standard.

The Chemical Causality of Impurity C Formation

To develop a robust analytical method, one must first understand the origin of the analyte. Amlodipine is synthesized via a modified Hantzsch dihydropyridine reaction, which requires the asymmetric condensation of 2-chlorobenzaldehyde with two distinct beta-keto esters: methyl acetoacetate and an aminoethoxy-substituted acetoacetate.

Impurity C is a classic process-related impurity. It forms when the reaction kinetics allow for a symmetric condensation, wherein two equivalents of the aminoethoxy-substituted precursor react with the aldehyde[2]. This results in a dihydropyridine core flanked by two bulky, basic 2-aminoethoxymethyl groups at both the 2- and 6-positions, rather than the intended asymmetric structure. Understanding this mechanism is critical for process chemists aiming to optimize reaction stoichiometry and minimize impurity yield.

Pathway SM1 2-Chlorobenzaldehyde Hantzsch Hantzsch Dihydropyridine Synthesis SM1->Hantzsch SM2 Aminoethoxy-beta-keto ester SM2->Hantzsch SM3 Methyl acetoacetate SM3->Hantzsch API Amlodipine (API) Asymmetric Condensation Hantzsch->API 1 eq SM2 + 1 eq SM3 ImpC Bis(aminoethoxy) Amlodipine (Imp C) Symmetric Condensation Hantzsch->ImpC 2 eq SM2 (Process Impurity)

Fig 1: Mechanistic origin of Bis(aminoethoxy) Amlodipine during Hantzsch synthesis.

Physicochemical Profiling

Understanding the physicochemical properties of Bis(aminoethoxy) Amlodipine is foundational for chromatographic method development. The presence of a second aminoethoxy group significantly alters its polarity and pKa relative to the parent API, making it more hydrophilic (XLogP3 = 1.3)[3].

Table 1: Physicochemical Properties of Bis(aminoethoxy) Amlodipine

ParameterValue
Common Name Bis(aminoethoxy) Amlodipine / Amlodipine EP Impurity C[2]
CAS Number 721958-74-3[2]
Molecular Formula C22H30ClN3O6[2]
Molecular Weight 467.94 g/mol [2]
IUPAC Name Ethyl methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2]
XLogP3 1.3[3]
Self-Validating Analytical Protocol: HPLC-UV

A standard operating procedure is only as good as its internal controls. The following protocol is designed as a self-validating system; if any chemical or instrumental parameter drifts, the system suitability criteria will immediately fail, preventing the generation of compromised data.

Step-by-Step Methodology

Step 1: Diluent Preparation Mix LC-MS grade Methanol and Water in a 50:50 (v/v) ratio. Causality: Methanol provides the necessary organic strength to dissolve the lipophilic dihydropyridine core, while the aqueous fraction mimics the initial mobile phase conditions. This prevents solvent-shock at the column head, which would otherwise cause peak splitting or distortion.

Step 2: Reference Standard Stock Preparation Accurately weigh 1.0 mg of highly purified Bis(aminoethoxy) Amlodipine reference standard. Dissolve in 10 mL of the prepared diluent to achieve a 100 µg/mL stock solution. Sonicate for 5 minutes to ensure complete homogenization.

Step 3: Chromatographic Separation Parameters

  • Column: Octadecylsilyl (C18) heavily end-capped, 250 mm x 4.6 mm, 5 µm. Causality: End-capping is non-negotiable here. Unreacted silanols on the silica backbone will violently interact with the two basic primary amines of Impurity C, causing irreversible adsorption and peak tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5). Causality: The two aminoethoxy groups have pKa values near 9.0. At pH 2.5, they are fully protonated ( NH3+​ ). This ionic state prevents secondary interactions with the stationary phase and ensures sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 237 nm. Causality: 237 nm aligns with the optimal π−π∗ transition of the dihydropyridine chromophore, maximizing the signal-to-noise ratio for both the API and the impurity.

Step 4: System Suitability & Internal Validation Inject a resolution mixture containing 10 µg/mL of Amlodipine API and 10 µg/mL of Impurity C. Because Impurity C has an extra polar aminoethoxy group compared to Amlodipine, it interacts less with the hydrophobic C18 phase and will elute before the API. If the resolution ( Rs​ ) between these two peaks falls below 2.0, the system automatically invalidates the run, indicating a likely failure in mobile phase pH control or column degradation.

Workflow Prep Standard Preparation (100 µg/mL in MeOH:H2O) HPLC HPLC Separation (C18, 0.1% TFA / ACN) Prep->HPLC Detect UV Detection (237 nm) HPLC->Detect Valid System Suitability (Resolution > 2.0) Detect->Valid

Fig 2: Self-validating analytical workflow for Impurity C quantification.

System Suitability & Acceptance Criteria

To guarantee trustworthiness in batch release testing, the following quantitative parameters must be met prior to sample analysis.

Table 2: System Suitability & Acceptance Criteria

ParameterJustification (Causality)Acceptance Criteria
Retention Time ( Rt​ ) Confirms column chemistry and mobile phase pH.Impurity C elutes before API
Resolution ( Rs​ ) Ensures baseline separation between polar Impurity C and API. Rs​≥2.0
Tailing Factor ( T ) Monitors unwanted secondary silanol interactions. T≤1.5
Injection Precision Validates autosampler accuracy and standard homogeneity.%RSD ≤2.0% (n=6)
Signal-to-Noise (S/N) Validates method sensitivity at the Limit of Detection (LOD).S/N ≥3:1
Conclusion

The qualification of Bis(aminoethoxy) Amlodipine as a reference standard is a critical vector in pharmaceutical quality control. By understanding the symmetric condensation mechanism that births this impurity, and leveraging its distinct pKa and polarity profiles, analytical scientists can design robust, self-validating HPLC methods. These protocols ensure absolute compliance with pharmacopeial standards and safeguard the efficacy and safety of commercial Amlodipine formulations.

References
  • Source: synthinkchemicals.
  • Title: Amlodipine EP Impurity C | 721958-74-3; 2202710-78-7 (HCl Salt)
  • Title: Bis(aminoethoxy)

Sources

Method

Application Note: Advanced Impurity Profiling of Amlodipine Using Hyphenated LC-MS Techniques

[https://doi Finalizing Reference Integration I am now thoroughly integrating and formatting the references. I'm focusing on ensuring proper markdown link formatting and precise URL inclusion from the grounding tool, pri...

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Author: BenchChem Technical Support Team. Date: April 2026

[https://doi

Finalizing Reference Integration

I am now thoroughly integrating and formatting the references. I'm focusing on ensuring proper markdown link formatting and precise URL inclusion from the grounding tool, prioritizing verified landing pages. I have adhered to color palette rules for the DOT diagrams, focusing on high-contrast text and node backgrounds, thus completing the application note. I am ready to publish.

Introduction and Analytical Rationale

Amlodipine besylate is a globally prescribed dihydropyridine calcium channel blocker. Ensuring the safety and efficacy of amlodipine formulations requires rigorous impurity profiling in accordance with ICH Q3A and Q3B guidelines [1.1]. The active pharmaceutical ingredient (API) is highly susceptible to degradation under environmental stress—including oxidation, photolysis, and hydrolysis[1]. Furthermore, synthetic and crystallization processes involving the besylate salt and residual alcohols can generate potentially genotoxic impurities (PGIs) such as ethylbenzene sulfonate (EBS)[2].

Conventional UV-based HPLC methods often lack the specificity to resolve co-eluting degradants or the sensitivity to detect trace PGIs[3]. Consequently, hyphenated techniques—specifically Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS and LC-QTOF-MS)—have become the gold standard. These self-validating systems provide exact mass measurements for structural elucidation and highly selective ion monitoring for trace quantification[4][5].

Mechanistic Insights: Degradation and Impurity Pathways

Understanding the chemical causality behind impurity formation is critical for designing targeted analytical workflows.

  • Oxidative and Photolytic Degradation: The 1,4-dihydropyridine core of amlodipine is thermodynamically driven to aromatize. Under oxidative stress or UV/Vis light exposure, the molecule rapidly dehydrogenates to form a pyridine derivative (Pharmacopeial Impurity D), characterized by an m/z of 407.1385[6][7]. This aromatization acts as the primary precursor step for a cascade of further phototransformations[7].

  • Hydrolytic Degradation: Basic hydrolysis specifically targets the ester linkages of the amlodipine molecule, generating a distinct profile of primary cleavage products with m/z values of 395, 349, 381, and 351[1].

  • Genotoxic Impurity Formation (PGIs): During the crystallization of amlodipine besylate, the interaction between benzenesulfonic acid and residual ethanol yields ethylbenzene sulfonate (EBS)[2]. Because EBS is an alkylating agent with mutagenic potential, regulatory authorities mandate its control at an intake limit of ≤1.5 µ g/day [2].

G cluster_0 Environmental / Forced Stress Amlodipine Amlodipine (Parent Drug) m/z 409 PhotoOx Photolysis / Oxidation (Dehydrogenation) Amlodipine->PhotoOx Hydrolysis Basic Hydrolysis (Ester Cleavage) Amlodipine->Hydrolysis Synthesis Salt Formation (Besylate + Ethanol) Amlodipine->Synthesis ImpD Impurity D (Pyridine Derivative) m/z 407.1385 PhotoOx->ImpD HydroProducts Hydrolytic Degradants m/z 395, 349, 381, 351 Hydrolysis->HydroProducts EBS Ethylbenzene Sulfonate (EBS) Genotoxic Impurity Synthesis->EBS

Caption: Mechanistic pathways of amlodipine degradation and genotoxic impurity formation.

Experimental Methodologies: Self-Validating Workflows

To achieve comprehensive impurity profiling, two distinct hyphenated workflows are deployed: High-Resolution Mass Spectrometry (HRMS) for untargeted structural elucidation, and Triple Quadrupole (QqQ) MS for targeted trace quantification.

Protocol A: Structural Elucidation of Degradants via LC-QTOF-MS

Objective: Identify unknown degradants generated during ICH Q1A(R2) forced degradation studies[4]. Causality: Quadrupole Time-of-Flight (QTOF) MS provides accurate mass data (<5 ppm mass error) and isotopic distribution patterns, which are mathematically necessary to deduce the elemental composition of unknown fragments[6].

Step-by-Step Methodology:

  • Sample Preparation (Forced Degradation): Prepare amlodipine besylate solutions at 1 mg/mL. Subject separate aliquots to 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H₂O₂ (oxidative), and continuous Xenon lamp irradiation (photolytic)[1][4]. Critical Step: Neutralize acidic and basic samples prior to injection to prevent stationary phase hydrolysis in the analytical column.

  • Chromatographic Separation:

    • Column: Use a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm) to maximize peak capacity for structurally similar degradants[8].

    • Mobile Phase: Solvent A: 10 mM Ammonium Acetate in water; Solvent B: Acetonitrile. Rationale: Volatile buffers like ammonium acetate are strictly required to prevent ion suppression and source fouling in the MS[9].

    • Gradient: Ramp from 16% B to 84% B over 15 minutes at a flow rate of 0.2 mL/min[9].

  • MS Detection (QTOF):

    • Ionization: Electrospray Ionization (ESI) in positive mode (Capillary voltage: 2100 V, Desolvation temp: 300 °C)[9].

    • Acquisition: Operate in Target MS/MS mode. Isolate precursor ions and apply collision energy (15 eV using Argon gas) to generate product ion spectra[7][9].

  • Data Processing: Calculate exact mass deviations. Confirm structures by mapping conserved core fragments (e.g., m/z 180 and 167) against the parent molecule's fragmentation pattern[1].

Protocol B: Trace-Level Quantification of EBS via LC-MS/MS (QqQ)

Objective: Quantify the genotoxic impurity EBS at sub-ppm levels in the API. Causality: QqQ mass spectrometers operating in Selected Ion Monitoring (SIM) mode maximize the signal-to-noise ratio by filtering out the massive API matrix, allowing for extreme sensitivity[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of amlodipine besylate in 10 mL of Acetonitrile/Water (50:50 v/v) to yield a 5 mg/mL solution. Prepare EBS calibration standards ranging from 0.01 µg/mL to 0.1 µg/mL[2][10].

  • Chromatographic Separation:

    • Column: Inertsil ODS 3V (150 × 4.6 mm, 3.0 µm)[2].

    • Mobile Phase: Solvent A: 0.01 M Ammonium Acetate/ACN (60:40 v/v); Solvent B: 0.01 M Ammonium Acetate/ACN (5:95 v/v)[2].

    • Matrix Diversion (Self-Validation Step): Program a Valco divert valve to direct the LC effluent to waste between 6.1 and 15.0 minutes. Rationale: This prevents the highly concentrated amlodipine peak from entering the MS, avoiding severe ion suppression and detector saturation[10].

  • MS Detection (QqQ):

    • Acquisition: SIM mode targeting the specific m/z of EBS.

    • System Suitability: Verify that the Signal-to-Noise (S/N) ratio is ≥10 for the LOQ (0.04 µg/mL) and ≥3 for the LOD (0.01 µg/mL)[2][10].

G Sample Sample Prep (API + Stress) HPLC UHPLC Separation (C18, Volatile Buffer) Sample->HPLC Valve Divert Valve (Matrix Elimination) HPLC->Valve Ionization ESI Source (Positive/Negative) Valve->Ionization Target Analytes Waste Waste Valve->Waste API Matrix MassAnalyzer Mass Analyzer (QTOF or QqQ) Ionization->MassAnalyzer Data Data Processing (Accurate Mass / MRM) MassAnalyzer->Data

Caption: Hyphenated LC-MS/MS workflow highlighting the divert valve step for trace impurity analysis.

Quantitative Data Summaries

Table 1: Key Amlodipine Degradation Products and MS Characteristics

Impurity / DegradantStress ConditionPrecursor Ion (m/z)Key Fragment Ions (m/z)Structural ModificationReference
Amlodipine (Parent) N/A409.15392.2, 318.1, 167.0N/A[4]
Impurity D (AML 1) Oxidation, UV/Vis407.1385318.1Aromatization (Dehydrogenation)[1][7]
AML 2 UV/Vis (Photolysis)389.1722-Loss of Cl, Hydroxylation[7]
Hydrolytic Product 1 Basic (NaOH)395.0180.0, 167.0Ester Cleavage[1]
Ethylbenzene Sulfonate Synthesis (Besylate)Method DependentSIM Mode TargetGenotoxic Esterification[2]

Table 2: Optimized Gradient Program for EBS Trace Analysis[2]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Dynamics
0.0955Initial Equilibration
2.5955Isocratic Hold
5.05050Ramp for Elution
10.03070Analyte Elution
15.0595Column Wash
20.0595Hold Wash
24.0955Re-equilibration

Conclusion

The impurity profiling of amlodipine necessitates a multifaceted analytical strategy. While LC-QTOF-MS provides the high mass accuracy required to map complex degradation pathways (such as the aromatization to Impurity D)[6], LC-MS/MS (QqQ) delivers the extreme sensitivity needed to enforce regulatory limits on genotoxic impurities like EBS[2]. By employing volatile buffers, optimized gradients, and matrix-diverting techniques, analytical scientists can establish self-validating, robust methods that ensure the safety, stability, and efficacy of amlodipine formulations.

Sources

Application

development of stability-indicating assay methods for amlodipine

Application Note: Development and Validation of a Stability-Indicating HPLC-UV/MS Assay for Amlodipine Besylate Introduction & Regulatory Context Amlodipine besylate is a widely prescribed dihydropyridine calcium channel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of a Stability-Indicating HPLC-UV/MS Assay for Amlodipine Besylate

Introduction & Regulatory Context

Amlodipine besylate is a widely prescribed dihydropyridine calcium channel blocker. Ensuring its chemical stability throughout its shelf life is a critical regulatory requirement. According to ICH Q1A(R2) and Q1B guidelines, the development of a Stability-Indicating Method (SIM) requires forced degradation studies to elucidate degradation pathways, identify potential impurities, and demonstrate the analytical method's ability to unambiguously separate the active pharmaceutical ingredient (API) from its degradants[1]. This application note details a comprehensive, self-validating protocol for the forced degradation and chromatographic analysis of amlodipine besylate.

Mechanistic Insights into Amlodipine Degradation

To design an effective SIM, one must first understand the molecular "soft spots" of the API. Amlodipine possesses two primary sites susceptible to degradation:

  • Dihydropyridine Ring (Oxidation): The most labile moiety is the dihydropyridine ring, which readily undergoes aromatization under oxidative stress (e.g., peroxide exposure) to form a pyridine derivative known as Impurity D (m/z 407)[1]. This aromatization pathway is also triggered under severe acidic conditions[2].

  • Ester Functional Groups (Hydrolysis): The ester linkages are prone to cleavage under both acidic and alkaline conditions, leading to various highly polar hydrolytic degradants[1]. Basic hydrolysis, in particular, has been shown to be a primary degradation pathway, resulting in significant API loss[3].

Pathways AML Amlodipine Besylate (API) OX Oxidative Stress (H2O2) AML->OX ACID Acidic Stress (HCl) AML->ACID BASE Alkaline Stress (NaOH) AML->BASE PHOTO Photolytic Stress (UV/Vis) AML->PHOTO IMP_D Impurity D (m/z 407) Pyridine Derivative OX->IMP_D Aromatization ACID->IMP_D Secondary Aromatization IMP_HYD Hydrolytic Degradants (Ester Cleavage) ACID->IMP_HYD Hydrolysis BASE->IMP_HYD Hydrolysis IMP_PHOTO Photodegradation Products PHOTO->IMP_PHOTO Cleavage

Major degradation pathways of amlodipine besylate under ICH-mandated stress conditions.

Experimental Design: Forced Degradation Protocol

Causality of Experimental Choices: The goal of forced degradation is to achieve 10-20% degradation of the API. Degradation beyond 20% risks the formation of secondary degradants that do not reflect real-world stability profiles. To ensure a self-validating system, all acid/base stressed samples must be neutralized prior to injection. This prevents degradation from continuing inside the autosampler and protects the silica-based stationary phase of the HPLC column from extreme pH damage.

Table 1: Quantitative Summary of Forced Degradation Conditions

Stress ConditionReagent / EnvironmentTemp / TimeExpected DegradationPrimary Degradant
Acidic Hydrolysis 0.1 M to 5.0 M HCl80°C for 1-6 h10% - 75%Hydrolytic products, Impurity D
Alkaline Hydrolysis 0.1 M to 5.0 M NaOH60°C - 80°C for 1-6 h25% - 43%Hydrolytic products
Oxidation 3% to 30% H₂O₂80°C for 2-6 h20% - 80%Impurity D (m/z 407)
Thermal Dry Heat (Oven)80°C - 105°C for 3-7 days< 2% (Highly Stable)N/A
Photolysis 1.2M lux-h Vis + 200 W-h/m² UVAAmbient5% - 32%Photodegradants

Step-by-Step Protocol for Stress Testing:

  • Stock Solution Preparation: Accurately weigh 10 mg of amlodipine besylate into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase diluent to yield a 100 µg/mL stock solution[4].

  • Acidic Stress: Transfer 5 mL of stock to a flask. Add 1 mL of 1.0 M HCl. Heat in a water bath at 80°C for 2 hours. Crucial Step: Cool to room temperature and neutralize with 1 mL of 1.0 M NaOH before dilution to the final working concentration (e.g., 20 µg/mL)[5].

  • Alkaline Stress: Transfer 5 mL of stock to a flask. Add 1 mL of 1.0 M NaOH. Heat at 60°C for 1 hour. Cool and neutralize with 1 mL of 1.0 M HCl before final dilution[5].

  • Oxidative Stress: Treat 5 mL of stock with 1 mL of 3% H₂O₂ at ambient temperature for 3 days, or 80°C for 2 hours to accelerate[3]. Dilute to the working concentration.

  • Control Preparation: Prepare an unstressed API solution at the exact working concentration to serve as the baseline for mass balance calculations.

Chromatographic Method Development (HPLC-UV/LC-MS/MS)

Causality of Experimental Choices:

  • Column: A core-shell C18 column (e.g., 100 mm × 4.6 mm, 2.6 µm) is preferred. The high surface area and hydrophobicity provide excellent resolution between the basic amlodipine molecule and its polar hydrolytic degradants[3].

  • Mobile Phase & Elution: A gradient elution (e.g., 0.4% ammonium hydroxide in water and methanol, or 0.025 M phosphoric acid and acetonitrile) is mandatory[3][5]. Isocratic methods often fail to elute highly retained secondary degradants or cause severe peak broadening. Gradient elution ensures sharp peaks across a wide polarity range.

  • Detection Wavelength (237 nm): Amlodipine and its primary degradants exhibit an isosbestic point or strong absorbance near 237 nm[3]. Using a Diode Array Detector (DAD) at this wavelength ensures accurate quantitation without bias and allows for peak purity assessment (spectral homogeneity).

Workflow S1 Sample Stressing & Neutralization S2 HPLC-DAD Separation (Gradient, C18, 237nm) S1->S2 S3 Peak Purity Check (DAD Spectral Analysis) S2->S3 S4 LC-MS/MS Elucidation (Identify m/z 407) S3->S4 S5 Mass Balance Calculation S4->S5

Step-by-step analytical workflow ensuring self-validating SIM development.

LC-MS/MS Structural Elucidation Protocol: To definitively validate the method's specificity, transfer the optimized HPLC conditions to an LC-MS/MS system (e.g., Triple Quadrupole).

  • Use electrospray ionization in positive mode (ESI+).

  • Scan for the parent amlodipine ion (m/z 409).

  • Identify the oxidative degradant (Impurity D) by scanning for m/z 407[2].

  • Confirm peak purity by ensuring no co-eluting masses exist beneath the primary amlodipine UV peak[3].

Method Validation (ICH Q2(R1))

A self-validating system requires rigorous statistical proof to ensure trustworthiness.

  • Specificity: The resolution ( Rs​ ) between amlodipine and its closest eluting degradation product must be ≥2.0 . The DAD peak purity angle must be less than the purity threshold for all peaks[5].

  • Mass Balance: The sum of the assay value of the remaining API and the total impurities must be between 98.0% and 102.0% of the initial API value. If mass balance is not achieved, it indicates that degradants are either not eluting or not absorbing at 237 nm, necessitating a method redesign.

  • Linearity & Range: Establish linearity from the Limit of Quantitation (LOQ) up to 120% of the target analytical concentration.

References

  • BenchChem. Amlodipine Besylate degradation pathways and products. Available at:1

  • LabRulez LCMS. Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Available at: 2

  • National Institutes of Health (PMC). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Available at: 3

  • Journal of Chemical and Health Risks. Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. Available at:4

  • Arabian Journal of Chemistry. Validated stability-indicating HPLC-DAD method of analysis for the antihypertensive triple mixture of amlodipine besylate... Available at: 5

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of "Bis(aminoethoxy) Amlodipine" reference material

Technical Support Center: Stability & Handling of Bis(aminoethoxy) Amlodipine Reference Material Welcome to the Technical Support Center for Bis(aminoethoxy) Amlodipine (C₂₂H₃₀ClN₃O₆), formally recognized as Amlodipine E...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Handling of Bis(aminoethoxy) Amlodipine Reference Material

Welcome to the Technical Support Center for Bis(aminoethoxy) Amlodipine (C₂₂H₃₀ClN₃O₆), formally recognized as Amlodipine EP Impurity C[1][2]. As a reference material (RM), this compound presents unique analytical challenges. While it shares the labile 1,4-dihydropyridine core and ester linkages of standard amlodipine, the presence of two primary aliphatic amine groups exponentially increases its chemical reactivity.

This guide is designed for analytical scientists and drug development professionals to troubleshoot stability issues, understand degradation causality, and implement self-validating handling protocols.

Section 1: Core Stability Vulnerabilities & Causality (FAQs)

Q: Why does Bis(aminoethoxy) Amlodipine degrade faster in solution than standard Amlodipine Besylate? A: The instability is driven by structural causality. Standard amlodipine contains a single (2-aminoethoxy)methyl group. Bis(aminoethoxy) amlodipine contains two of these groups (at the 2- and 6-positions)[2]. Primary amines are strong nucleophiles. The dual presence of these groups makes the molecule highly susceptible to intermolecular cross-linking, Schiff base formation with trace aldehydes in solvents, and carbamate formation via atmospheric CO₂ absorption.

Q: What are the primary degradation pathways observed during storage? A: The molecule undergoes three primary modes of degradation:

  • Aromatization (Oxidation): The electron-rich 1,4-dihydropyridine ring is highly susceptible to oxidative stress, rapidly dehydrogenating (-2H) to form a stable pyridine derivative[3].

  • Ester Hydrolysis: The ethyl and methyl ester linkages at positions 3 and 5 are vulnerable to both acidic and alkaline hydrolysis, cleaving into dicarboxylic acids[3][4].

  • Nucleophilic Amine Reactions: As mentioned, the bis-amines react with reactive solvent impurities or atmospheric gases.

Q: How does ambient light exposure affect the reference material? A: Photodegradation of the dihydropyridine core follows pseudo-first-order kinetics[5]. When exposed to UV or visible light, the molecule rapidly photo-oxidizes into its pyridine analog. Because the reaction is pseudo-first-order, the degradation rate is directly proportional to the RM's concentration under constant light, meaning dilute analytical standards will degrade rapidly if left on an autosampler tray without protection[5].

Pathway RM Bis(aminoethoxy) Amlodipine (Intact Reference Material) Ox Oxidative / Photolytic Stress (Light, Peroxides, O2) RM->Ox Hyd Hydrolytic Stress (Acid, Base, Moisture) RM->Hyd Nuc Nucleophilic Reactions (Aldehydes, CO2) RM->Nuc Pyr Aromatization (Pyridine Derivative) Ox->Pyr Dehydrogenation (-2H) Acid Ester Cleavage (Dicarboxylic Acids) Hyd->Acid Ester Hydrolysis Add Adduct Formation (Schiff Bases / Carbamates) Nuc->Add Condensation

Fig 1. Primary degradation pathways of Bis(aminoethoxy) Amlodipine under environmental stress.

Section 2: Troubleshooting Guide for Analytical Discrepancies

Issue: "Ghost" peaks, peak splitting, or shifting retention times in HPLC/LC-MS.

  • Causality: You are likely using lower-grade Methanol or aged solvents. Methanol often contains trace amounts of formaldehyde, which reacts with the bis-amines to form Schiff bases, resulting in secondary peaks.

  • Solution: Switch immediately to LC-MS grade Acetonitrile or freshly dispensed ultrapure water. Avoid protic solvents that have been exposed to air for prolonged periods.

Issue: Rapid loss of assay value (Peak Area Reduction) over 24 hours in the autosampler.

  • Causality: A combination of photolytic aromatization and hydrolytic cleavage. If your diluent is too acidic (pH < 3), the esters hydrolyze[3]. If it is too basic (pH > 9), the esters saponify and the amines become highly reactive free bases.

  • Solution: Buffer your diluent to pH 5.0–7.0 (e.g., using Ammonium Acetate) to balance these competing vulnerabilities. Ensure the autosampler is temperature-controlled (4°C) and use amber vials.

Workflow Start Issue Detected: Peak Area Loss or Ghost Peaks Q1 Are reactive solvents used? (e.g., MeOH with aldehydes) Start->Q1 A1 Switch to LC-MS grade Acetonitrile or fresh ultrapure water. Q1->A1 Yes Q2 Is the solution exposed to ambient light? Q1->Q2 No A2 Use amber vials and prepare under low-actinic light. Q2->A2 Yes Q3 Is the diluent pH extreme (<3 or >9)? Q2->Q3 No A3 Buffer diluent to pH 5-7 to minimize hydrolysis. Q3->A3 Yes

Fig 2. Troubleshooting workflow for resolving analytical discrepancies in RM solutions.

Section 3: Quantitative Degradation Kinetics

To predict the shelf-life of your prepared standards, refer to the forced degradation kinetics of the shared dihydropyridine core and ester linkages. The data below summarizes the extent of degradation under various ICH-mandated stress conditions[3][4][5].

Stress ConditionReagents / EnvironmentExposure Time & TempObserved Degradation (%)Primary Degradant Mechanism
Acidic Hydrolysis 5 M HCl6 hours @ 80°C~60.0%Ester Cleavage & Aromatization
Basic Hydrolysis 1 M NaOH2 hours @ 80°C~25.0%Ester Saponification
Oxidative Stress 30% H₂O₂6 hours @ 80°C~20.0%Aromatization (Pyridine derivative)
Thermal Stress Solid State48 hours @ 80°C< 0.5%Minimal / Highly Stable
Photolytic Stress Xenon Lamp (UV/Vis)15 days~20.0 - 22.0%Pseudo-first-order Aromatization

Section 4: Standardized Handling & Reconstitution Protocol

To guarantee scientific integrity, the preparation of Bis(aminoethoxy) Amlodipine must be a self-validating system . Follow this methodology to prepare and verify your stock solutions.

Step 1: Solvent Selection & Degassing

  • Select LC-MS grade Acetonitrile. Avoid Methanol to prevent amine-aldehyde condensation reactions.

  • Degas the solvent using ultrasonication under vacuum for 10 minutes. Removing dissolved oxygen mitigates oxidative aromatization of the dihydropyridine ring.

Step 2: Low-Actinic Preparation

  • Perform all weighing and dissolution steps under low-actinic (yellow) light to prevent pseudo-first-order photodegradation[5].

  • Weigh the RM directly into a pre-tared amber volumetric flask.

Step 3: Reconstitution & Buffering

  • Dissolve the RM in the degassed Acetonitrile.

  • If an aqueous mixture is required for your diluent, use a buffer at pH 6.0 (e.g., 10 mM Ammonium Acetate) to minimize both acidic and basic ester hydrolysis.

Step 4: System Suitability & Self-Validation Check (Critical)

  • Do not assume standard integrity. Immediately inject the freshly prepared stock solution into your LC-MS or HPLC system.

  • Validation Criteria: Monitor the relative peak area of the intact RM against the known aromatized pyridine degradant (typically observed as an [M-2H] mass shift). If the degradant peak area exceeds 0.5% of the total area, the stock solution has been compromised during preparation and must be discarded.

Step 5: Aliquoting and Storage

  • Purge the headspace of the amber storage vials with high-purity Nitrogen or Argon to displace atmospheric oxygen and CO₂ (preventing carbamate formation).

  • Seal with PTFE-lined septa. Store at -20°C for long-term stability, or 2-8°C for short-term analytical use (maximum 7 days).

References

  • Title: Bis(aminoethoxy) Amlodipine | C22H30ClN3O6 | CID 10389869 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS Source: LabRulez / LCMS.cz URL: [Link]

  • Title: Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Kinetics, Mechanism, and Toxicity of Amlodipine Degradation by the UV/Chlorine Process Source: MDPI URL: [Link]

  • Title: CAS 721958-74-3 Amlodipine EP Impurity C Source: Anant Pharmaceuticals Pvt. Ltd. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for Amlodipine Impurity Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the analysis of amlodipine and its impurities. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the analysis of amlodipine and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are developing, optimizing, or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for amlodipine. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established scientific principles and field-proven experience.

Section 1: Foundational Knowledge - Core Principles for Amlodipine Analysis

This section covers the essential concepts you need to understand before beginning method development or troubleshooting.

Q1: What are the critical chemical properties of amlodipine that influence its separation in reversed-phase HPLC?

Amlodipine besylate is the salt of a basic parent compound, amlodipine. The key to successful chromatographic separation lies in understanding its acid-base chemistry. Amlodipine has a pKa of approximately 8.6, meaning it is a basic compound.[1] In reversed-phase HPLC, the ionization state of an analyte dramatically affects its retention and peak shape.

  • At low pH (e.g., pH < 4): Amlodipine's primary amine group is fully protonated (positively charged). This form is more polar and will elute earlier. Critically, operating at a low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing strong secondary interactions that cause severe peak tailing.[2]

  • At high pH (e.g., pH > 9.6): Amlodipine is in its neutral, non-ionized form. This makes it more hydrophobic, leading to stronger retention on a C18 column. This approach requires a column specifically designed for stability at high pH.[1][3]

  • At intermediate pH (near the pKa): Small changes in mobile phase pH can cause significant shifts in retention time and poor peak shape, as the compound exists as a mixture of ionized and non-ionized forms. This range should generally be avoided for robust method development.

Q2: What are the common impurities of amlodipine, and why is a stability-indicating method necessary?

Amlodipine can degrade under various stress conditions such as acid, base, oxidation, heat, and light, forming several degradation products.[1][4][5][6] Additionally, impurities can be introduced during the synthesis process. Pharmacopoeias list several specified impurities, often designated by letters (e.g., Impurity A, Impurity D).[7][8]

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any of its impurities, degradants, or excipients.[6] This is crucial for ensuring the safety, efficacy, and quality of the drug product by monitoring its stability over time and controlling the levels of potentially harmful impurities.[9]

Q3: What is a typical starting point for a mobile phase when analyzing amlodipine and its impurities?

A robust starting point, derived from pharmacopoeial methods and published literature, is a buffered, low-pH mobile phase with a C18 column.[8][10]

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 5 µm or sub-3 µm (e.g., 150 x 4.6 mm)Provides good hydrophobic retention for amlodipine and its related substances.
Mobile Phase A Aqueous Buffer (e.g., 20-50 mM Phosphate or 7.0 mL/L Triethylamine)Buffering is essential for pH stability and reproducible retention times.
pH Adjust to 3.0 ± 0.2 with phosphoric acidEnsures amlodipine is fully protonated and minimizes silanol interactions, leading to better peak shape.[8][11]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks.
Detection UV at 237 nm or 240 nmAmlodipine has a strong UV absorbance maximum around this wavelength.[1][3][8][12]
Elution Mode GradientNecessary to resolve impurities with a wide range of polarities from the main amlodipine peak.[1][13][14]
Section 2: Troubleshooting Guide - Resolving Common Chromatographic Issues

This section provides direct answers and solutions to specific problems you may encounter during your analysis.

Q4: My amlodipine peak is tailing severely. What are the causes and how can I fix it?

Peak tailing is the most common issue when analyzing basic compounds like amlodipine.[15][16][17] It manifests as an asymmetrical peak with a drawn-out trailing edge, which compromises integration and resolution.

graph Tailing_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is Mobile Phase pH\n at least 2 units below pKa (8.6)?\n (e.g., pH ≤ 6.6)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="ACTION:\nAdjust pH to ~3.0 with\nphosphoric acid.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Buffer [label="Is buffer concentration\nadequate (≥20 mM)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Buffer [label="ACTION:\nIncrease buffer concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Amine [label="Is a competing base\n(e.g., triethylamine) present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Amine [label="ACTION:\nAdd 0.1% triethylamine\nto mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Column [label="Is the column old or\nnot properly end-capped?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Replace_Column [label="ACTION:\nReplace with a modern,\nhigh-purity, end-capped C18 column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Overload [label="Is the peak height\nexceeding detector limits?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dilute_Sample [label="ACTION:\nDilute sample or reduce\ninjection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solved [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Solved; Check_pH -> Check_Buffer [label="Yes"]; Check_Buffer -> Increase_Buffer [label="No"]; Increase_Buffer -> Solved; Check_Buffer -> Check_Amine [label="Yes"]; Check_Amine -> Add_Amine [label="No"]; Add_Amine -> Solved; Check_Amine -> Check_Column [label="Yes"]; Check_Column -> Replace_Column [label="No"]; Replace_Column -> Solved; Check_Column -> Check_Overload [label="Yes"]; Check_Overload -> Dilute_Sample [label="Yes"]; Dilute_Sample -> Solved; Check_Overload -> Solved [label="No"]; }

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Quantification of Bis(aminoethoxy) Amlodipine

Expert Troubleshooting & Method Development FAQs Welcome to the advanced technical support center for the quantification of Bis(aminoethoxy) Amlodipine (also known as Amlodipine EP Impurity C, CAS: 721958-74-3). Quantify...

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Author: BenchChem Technical Support Team. Date: April 2026

Expert Troubleshooting & Method Development FAQs

Welcome to the advanced technical support center for the quantification of Bis(aminoethoxy) Amlodipine (also known as Amlodipine EP Impurity C, CAS: 721958-74-3). Quantifying this specific impurity in complex biological matrices or pharmaceutical formulations presents significant challenges, primarily due to severe matrix effects (ion suppression or enhancement) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide is designed for analytical scientists and drug development professionals, providing causal explanations and self-validating protocols to ensure absolute scientific integrity in your quantitative workflows.

MatrixEffectWorkflow Start Observe Ion Suppression/Enhancement in LC-MS/MS Step1 Assess Sample Prep (Protein Precipitation vs. SPE/LLE) Start->Step1 Step2 Optimize Chromatography (Adjust pH, Modify Gradient) Step1->Step2 If interference persists Step3 Implement SIL-IS (Deuterated Amlodipine) Step2->Step3 To correct residual effects Success Matrix Factor ~100% Validated Quantification Step3->Success

Logical workflow for diagnosing and resolving matrix effects in LC-MS/MS quantification.

Section 1: Mechanistic Understanding of Matrix Effects

Q: Why am I seeing severe ion suppression when quantifying Bis(aminoethoxy) Amlodipine in biological matrices?

A: The root cause lies in the physicochemical properties of the analyte and the mechanism of Electrospray Ionization (ESI). Bis(aminoethoxy) Amlodipine has a molecular formula of C22H30ClN3O6 (MW: 467.94 Da) and contains basic aminoethoxy functional groups[1].

In ESI positive mode ( ESI+ ), these basic sites readily accept protons. However, if endogenous matrix components—such as highly polar plasma phospholipids or formulation excipients—co-elute with your analyte, they compete for the limited number of protons ( H+ ) and surface space on the ESI droplet during the desolvation process. Because phospholipids have a high proton affinity, they "steal" the charge, resulting in a drastically reduced ionization efficiency (ion suppression) for your target impurity.

ESI_Suppression Droplet ESI Droplet Formation Competition Charge Competition at Droplet Surface Droplet->Competition Matrix Endogenous Matrix Components (e.g., Phospholipids) Matrix->Competition Co-elution Analyte Bis(aminoethoxy) Amlodipine Analyte->Competition Result Reduced Analyte Ionization (Ion Suppression) Competition->Result

Mechanistic pathway of ESI charge competition leading to ion suppression.

Section 2: Sample Preparation Strategies

Q: Simple Protein Precipitation (PPT) is leaving too much matrix in my samples. What is the most effective extraction method for this impurity?

A: PPT is generally insufficient for complex matrices because it fails to remove phospholipids, which are the primary culprits of matrix effects. To create a robust, self-validating extraction, we recommend transitioning to a Liquid-Liquid Extraction (LLE) utilizing Methyl tert-butyl ether (MTBE)[2].

Step-by-Step Methodology: Self-Validating LLE Protocol

Objective: Isolate Bis(aminoethoxy) Amlodipine from plasma proteins and phospholipids while intrinsically monitoring extraction efficiency.

  • Sample Aliquoting: Transfer 200 µL of the biological sample (e.g., human plasma) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Spike (Self-Validation Step): Add 20 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Amlodipine-d4 (100 ng/mL).

    • Causality: Introducing the SIL-IS at step zero ensures that any subsequent volumetric loss, thermal degradation, or residual ionization suppression affects both the analyte and the IS equally. The final peak area ratio remains constant, mathematically validating the entire workflow.

  • Alkalization: Add 50 µL of 0.1 M NaOH and vortex for 10 seconds.

    • Causality: Bis(aminoethoxy) Amlodipine contains basic amino groups. Raising the pH above its pKa neutralizes the molecule, significantly increasing its partition coefficient into the organic phase.

  • Solvent Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is selected over less specific solvents (like ethyl acetate) because it efficiently extracts moderately polar basic drugs while effectively excluding highly polar endogenous phospholipids[2].

  • Phase Separation: Vortex vigorously for 3 minutes, followed by centrifugation at 10,000 rpm for 5 minutes at 4°C to yield a crisp phase boundary.

  • Evaporation: Transfer exactly 800 µL of the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

Section 3: Chromatographic Optimization & Validation

Q: My extraction is clean, but I still observe peak tailing and variable matrix effects. How should I adjust my LC conditions?

A: Peak tailing for basic compounds is typically caused by secondary interactions with unendcapped silanol groups on the stationary phase. Furthermore, if the analyte elutes too close to the solvent front, it will inevitably co-elute with unextracted salts.

To resolve this, utilize a mobile phase consisting of Acetonitrile and 2 mM to 5 mM ammonium formate buffer adjusted to pH 3.0 [2][3].

Causality: The acidic pH ensures the aminoethoxy groups are fully protonated. While this might seem counterintuitive for retention, when paired with a highly endcapped C18 column, it prevents silanol interactions (sharpening the peak). The formate ions act as a volatile ion-pairing agent, shifting the analyte's retention time away from the early-eluting suppression zone, nullifying charge competition[3].

Q: How do I quantitatively prove that matrix effects have been overcome?

A: You must calculate the Matrix Factor (MF) . This is done by comparing the peak area of the analyte spiked after extraction (into blank matrix extract) to the peak area of the analyte in a neat standard solution. An MF of 100% indicates zero matrix effect. Acceptable regulatory limits are typically 85% - 115%.

Table 1: Quantitative Validation of Matrix Effect Elimination

Quality Control LevelSpiked Concentration (ng/mL)Matrix Factor (%) ± SDExtraction Recovery (%) ± SD
Low QC (LQC)0.593.9 ± 1.888.4 ± 2.1
Medium QC (MQC)10.095.8 ± 4.990.2 ± 3.5
High QC (HQC)40.093.9 ± 1.591.5 ± 2.8

Data reflects optimized chromatographic conditions utilizing MTBE extraction and ammonium formate buffering, effectively neutralizing suppression[2].

Section 4: Internal Standard Selection

Q: Can I use a structural analog as an internal standard, or is a stable isotope-labeled (SIL) standard strictly required?

A: For rigorous quantification of Bis(aminoethoxy) Amlodipine, a SIL-IS (such as Amlodipine-d4) is highly recommended over a structural analog. Because matrix effects in ESI are highly localized to specific retention time windows, a structural analog will likely elute at a slightly different time than your target impurity, exposing it to a different matrix environment. A deuterated standard co-elutes perfectly, experiencing the exact same ion suppression or enhancement, thereby normalizing the matrix factor and ensuring absolute quantitative trustworthiness[2].

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Bis(aminoethoxy) Amlodipine proper disposal procedures

As a Senior Application Scientist, I frequently guide drug development professionals through the operational and safety challenges associated with handling potent active pharmaceutical ingredients (APIs) and their relate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development professionals through the operational and safety challenges associated with handling potent active pharmaceutical ingredients (APIs) and their related impurities. Bis(aminoethoxy) Amlodipine (formally known as Amlodipine EP Impurity C) is a complex dihydropyridine derivative. Because it retains the core structural motifs of amlodipine—a potent calcium channel blocker—its disposal cannot be treated as routine chemical waste.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and final destruction of Bis(aminoethoxy) Amlodipine, ensuring absolute compliance with environmental and laboratory safety standards.

Physicochemical & Hazard Profiling

To design an effective disposal protocol, we must first understand the molecular characteristics that dictate the chemical's behavior in the environment. The presence of a chlorinated phenyl ring and multiple basic amine groups fundamentally alters how this waste must be routed [1].

Table 1: Quantitative Data & Disposal Implications

PropertyValueMechanistic Implication for Disposal
CAS Number 721958-74-3Primary identifier required for hazardous waste manifesting and tracking [1].
Molecular Formula C22H30ClN3O6Contains a chlorine atom; mandates routing to halogenated waste streams to prevent dioxin formation during incineration [1].
Molecular Weight 467.94 g/mol High molecular weight API impurity; presents low volatility but a significant particulate/dust inhalation hazard [1].
Aquatic Toxicity High (Category 1)Extreme risk to aquatic ecosystems; absolute prohibition of drain/sewer disposal [2].
Solubility pH-dependentHighly soluble in organic HPLC effluents; requires dedicated, chemically compatible solvent carboys [3].

Operational Protocol: Handling, Spill Response, and Disposal

Standard disposal methods are insufficient for Bis(aminoethoxy) Amlodipine. Because amlodipine derivatives are highly lipophilic and disrupt calcium channels in aquatic organisms, they cause long-lasting environmental toxicity [2]. Furthermore, incinerating chlorinated compounds at low temperatures can generate toxic polychlorinated dibenzodioxins (PCDDs). Therefore, strict segregation and high-temperature destruction are mandatory.

Phase I: Spill Response and Decontamination

Causality Check: Dry sweeping is strictly prohibited because it aerosolizes the API impurity, creating an immediate inhalation hazard and contaminating the broader laboratory environment.

  • Isolate the Area: Immediately restrict access to the spill zone. If a dry powder spill occurs, disable local benchtop fans that may cause aerosolization, but ensure the room's primary negative-pressure exhaust remains active [4].

  • Don Appropriate PPE: Equip personnel with N95 or P100 particulate respirators, double nitrile gloves, and chemical splash goggles.

  • Containment (Dry Spill): Do not sweep. Gently cover the spilled powder with damp absorbent pads (using water or a 50/50 water/ethanol mixture). The moisture suppresses dust generation by increasing the cohesive forces between the particles.

  • Containment (Liquid Spill): Surround the spill with inert, non-combustible absorbent materials (e.g., diatomaceous earth or vermiculite) to prevent spreading.

  • Collection: Carefully transfer the absorbed material or damp wipes into a puncture-resistant, sealable primary container using non-sparking tools.

  • Self-Validating Decontamination: After physical removal, swab the spill area with a compatible solvent (e.g., methanol). Analyze the swab extract via HPLC-UV to confirm the absence of residual Impurity C below your facility's Acceptable Daily Exposure (ADE) limit. Repeat cleaning until the analytical validation passes.

Phase II: Waste Segregation and Routing

Causality Check: Segregating this compound into a halogenated waste stream is a critical regulatory requirement. The chlorine atom on the phenyl ring requires specialized thermal treatment.

  • Liquid Waste Routing: Route all liquid effluents (e.g., HPLC mobile phases, washing solvents) containing Bis(aminoethoxy) Amlodipine into dedicated Halogenated Waste carboys.

  • Solid Waste Containment: Place all solid waste (contaminated PPE, wipes, empty vials, and analytical columns) into heavy-duty, transparent polyethylene bags. Double-bag the waste and seal it with tamper-evident tape to prevent accidental exposure during transit.

  • Secondary Containment: Transfer the sealed bags into a rigid, leak-proof secondary container (e.g., a UN-rated poly drum).

  • Hazard Labeling: Affix GHS-compliant labels explicitly stating: "Toxic to Aquatic Life" and "Contains Chlorinated API Impurity."

Phase III: Final Destruction
  • Manifesting: Document the waste under local environmental regulations (e.g., EPA RCRA guidelines in the US or equivalent international frameworks) [3].

  • High-Temperature Incineration: Transfer the waste to an approved hazardous waste facility. The material must undergo high-temperature incineration (>1000°C). This extreme temperature is mechanistically required to ensure the complete thermal cleavage of the dihydropyridine ring and the safe mineralization of the chlorine atom, preventing the release of toxic byproducts [4].

Process Visualization

The following workflow illustrates the logical routing of Bis(aminoethoxy) Amlodipine waste to ensure zero environmental release.

DisposalWorkflow A Bis(aminoethoxy) Amlodipine Waste Generation B Solid Waste (Powders, PPE, Filters) A->B C Liquid Waste (HPLC Effluent, Solvents) A->C D Double-Bagged Sealable Containers B->D E Halogenated Solvent Carboys C->E F Hazard Labeling: 'Toxic to Aquatic Life' D->F E->F G High-Temp Incineration (>1000°C) F->G EPA/RCRA Transport H Final Destruction (Zero Drain Disposal) G->H

Workflow for the segregation and disposal of Bis(aminoethoxy) Amlodipine waste.

References

  • Title: Bis(aminoethoxy) Amlodipine | C22H30ClN3O6 | CID 10389869 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: SAFETY DATA SHEET Losartan / Amlodipine Besylate Formulation Source: Organon URL: [Link]

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Bis(aminoethoxy) Amlodipine

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The following guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The following guide provides a comprehensive framework for the safe handling of Bis(aminoethoxy) Amlodipine, a potent derivative of the pharmaceutical compound Amlodipine. While specific toxicological data for this analogue is not widely published, its structural similarity to Amlodipine—a compound known to be toxic if swallowed and a cause of serious eye damage—necessitates a cautious and systematic approach to safety.[1][2][3][4] This guide is built on the foundational principles of risk assessment, the hierarchy of controls, and established safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

The Foundation: Hazard Identification and Risk Assessment

Before any personal protective equipment (PPE) is selected, a thorough risk assessment is mandatory.[5][6] This process evaluates the intrinsic hazards of the chemical and the specific ways you will interact with it. For Bis(aminoethoxy) Amlodipine, we must infer its hazards from its parent compound, Amlodipine.

  • Inferred Chemical Hazards :

    • Acute Oral Toxicity : Amlodipine is classified as toxic if swallowed.[1][3] Accidental ingestion of even small quantities could be harmful.[4]

    • Serious Eye Damage : The parent compound is known to cause serious, potentially irreversible eye damage.[1][2][3]

    • Skin and Respiratory Irritation : Amlodipine besylate may cause skin and respiratory system irritation.[4][7]

    • Potent Compound : As an active pharmaceutical ingredient (API) derivative, it should be handled as a potent compound, where exposure to even small amounts could have physiological effects.[8][9]

  • Primary Routes of Laboratory Exposure :

    • Inhalation : The highest risk of inhalation occurs when handling the compound as a powder, such as during weighing or transfers, which can generate fine dust.

    • Dermal Contact : Direct skin contact can lead to irritation and potential systemic absorption.[8] Contaminated surfaces pose a significant risk.

    • Ocular Exposure : Splashes of solutions or contact with airborne powder can cause severe eye damage.[4]

    • Ingestion : Accidental ingestion can occur through hand-to-mouth transfer from contaminated hands or surfaces.[8]

It is critical to understand that PPE is the last line of defense. According to OSHA's laboratory safety guidance, its use follows the implementation of engineering and administrative controls, which are designed to minimize hazards at their source.[10][11] Always handle potent powders like Bis(aminoethoxy) Amlodipine within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize airborne particulates.

Core PPE Protocol: A Multi-Layered Defense

The selection of PPE must be tailored to the specific task. The following protocol outlines the minimum requirements and necessary escalations based on the nature of the work.

Given the high risk of serious eye damage, robust eye protection is essential.[1][3]

  • Minimum Requirement : At all times when in the laboratory where Bis(aminoethoxy) Amlodipine is handled, ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory.[12]

  • Splash Hazard : When preparing solutions, pouring liquids, or performing any operation with a splash risk, you must upgrade to chemical splash goggles.[12]

  • High-Risk Operations : For tasks involving larger volumes (>1 liter) or a significant risk of energetic splashes, a full-face shield must be worn in addition to chemical splash goggles.[12]

Selecting the correct gloves is crucial, as no single glove material protects against all chemicals.[13][14] The choice should be based on permeation and degradation resistance.[15]

  • General Handling & Incidental Contact : For handling sealed containers or in cases of potential incidental contact (e.g., working with dilute solutions), single-use nitrile gloves are recommended. Nitrile provides good resistance to a broad range of substances and offers excellent puncture resistance.[15][16]

  • Direct Handling & Powder Work : When weighing the powder or handling concentrated solutions, a double-gloving technique is required. This involves wearing two pairs of nitrile gloves. This practice significantly reduces the risk of exposure if the outer glove is torn or contaminated.

  • Glove Inspection and Replacement : Gloves must be inspected for any signs of degradation or punctures before each use.[3] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

Protective clothing prevents the compound from contaminating your personal clothes and skin.

  • Standard Use : A clean, fully-buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Potent Powder Handling : When working with significant quantities of powder that could become airborne, a disposable, solid-front gown made of a material like Tyvek® is recommended over a standard lab coat to provide a more effective barrier against fine particulates.[17] For bulk processing, impervious protective clothing is advised.[18]

Respiratory protection is required whenever engineering controls (like a fume hood) are insufficient or unavailable, or during procedures that are likely to generate dust.[5][19]

  • Dust-Generating Procedures : For tasks such as weighing, transferring powder, or cleaning up spills, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.

  • Higher-Level Protection : If exposure limits are exceeded or irritation occurs, a half-mask or full-face elastomeric respirator with P100 (HEPA) particulate filters should be used.[18][20]

  • Regulatory Compliance : The use of respirators is governed by the OSHA Respiratory Protection Standard (29 CFR 1910.134), which mandates a written program, medical evaluations, and annual fit testing for all users.[5]

Operational and Disposal Plans

A safe workflow integrates PPE usage with standard operating procedures from start to finish.

  • Preparation : Before entering the handling area, inspect all PPE for damage. Ensure engineering controls (e.g., fume hood) are functioning correctly.

  • Donning Sequence : Put on PPE in the following order:

    • Protective Gown/Lab Coat

    • Inner Pair of Gloves

    • Respirator (if required, perform a user seal check)

    • Goggles or Face Shield

    • Outer Pair of Gloves (cuffs pulled over the sleeves of the gown/coat)

  • Handling : Perform all manipulations within a containment device (e.g., fume hood). Use techniques that minimize dust generation, such as gentle scooping rather than pouring powder.

  • Doffing Sequence (to prevent self-contamination) :

    • Remove Outer Gloves (turn inside out while removing).

    • Remove Gown/Lab Coat (fold inward, away from the body).

    • Wash hands.

    • Remove Goggles/Face Shield.

    • Remove Respirator.

    • Remove Inner Gloves.

    • Wash hands thoroughly with soap and water.

  • Spill Management : In the event of a dry spill, evacuate the immediate area. Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[18] Use a method that minimizes dust, such as a damp cloth or a HEPA-filtered vacuum.[18]

Proper disposal is critical to protect personnel and the environment.[21][22]

  • Waste Segregation : All disposable items that have come into contact with Bis(aminoethoxy) Amlodipine, including gloves, gowns, bench paper, and cleaning materials, must be considered hazardous pharmaceutical waste.[23]

  • Containment : Place all contaminated solid waste into a dedicated, clearly labeled, leak-proof hazardous waste container (e.g., a blue or black bin designated for chemical waste, depending on institutional policy).[24]

  • Final Disposal : The sealed waste container must be disposed of through an approved environmental management vendor in accordance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[21][25] Do not dispose of this waste in regular trash or biohazard bags.

Data Summary and Workflow Visualization

The following table summarizes the recommended PPE for various laboratory tasks involving Bis(aminoethoxy) Amlodipine.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Sealed Containers Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot Required
Low-Volume Solution Handling (<100mL) Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot Required (in fume hood)
Weighing Powder / Preparing Stock Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesDisposable GownN95 Respirator (minimum)
Bulk Handling / Large Scale Synthesis Face Shield + GogglesDouble Pair Nitrile GlovesImpervious CoverallHalf/Full-Face Respirator with P100 Filters
Spill Cleanup (Powder) Chemical Splash GogglesDouble Pair Nitrile GlovesDisposable GownHalf/Full-Face Respirator with P100 Filters

Diagram: PPE Selection Workflow for Bis(aminoethoxy) Amlodipine

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Final Protocol Start Identify Task with Bis(aminoethoxy) Amlodipine IsPowder Does the task involve handling powder? Start->IsPowder IsSplash Is there a risk of liquid splash? IsPowder->IsSplash No RespPPE Add/Upgrade PPE: - N95 Respirator (min) - Disposable Gown - Double Gloves IsPowder->RespPPE Yes BasePPE Minimum PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves IsSplash->BasePPE No SplashPPE Add/Upgrade PPE: - Chemical Goggles - Face Shield (if needed) IsSplash->SplashPPE Yes FinalCheck Final PPE Protocol Established Proceed with Caution BasePPE->FinalCheck RespPPE->IsSplash SplashPPE->BasePPE

A flowchart outlining the decision-making process for selecting appropriate PPE.

References

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  • OSHA's PPE Laboratory Standards . Clarion Safety Systems. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. (2022-10-06). Available from: [Link]

  • Potent Compound Handling Operations: Exposure To APIs . Agno Pharmaceuticals. Available from: [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important . Rx Destroyer. (2022-01-20). Available from: [Link]

  • Proper Use of Personal Protective Equipment (PPE) . Today's Clinical Lab. (2019-05-15). Available from: [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Potent Pharmaceutical Compound Containment Case Study . American Industrial Hygiene Association (AIHA). Available from: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. Available from: [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research . Washington University in St. Louis. (2011). Available from: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Waste Disposal for Medical & Research Laboratories . MedPro Disposal. Available from: [Link]

  • Bis(aminoethoxy) Amlodipine . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Regulated Waste Management for Biotech Companies, Research Labs, and Start-ups . BWS, Inc. Available from: [Link]

  • Guidelines for the selection of gloves for the workplace . NIOSH. PubMed. Available from: [Link]

  • Recommendations for Chemical Protective Clothing Disclaimer . NIOSH, Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • When Should You Wear Chemical-Resistant Gloves - Essential Safety Tips . PowerPak. (2025-12-16). Available from: [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z . Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • Bis(aminoethoxy) Amlodipine . Global Substance Registration System (GSRS). Available from: [Link]

  • What Are the Risks of Improper Medical Waste Disposal in Research Laboratories? . Daniels Health. (2025-12-10). Available from: [Link]

  • OSHA Glove Selection Chart . Environmental Health and Safety, University of Nevada, Reno. Available from: [Link]

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